3-Bromobenzhydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAQRAZIPAHWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192367 | |
| Record name | m-Bromobenzohydrazide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39115-96-3 | |
| Record name | 3-Bromobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39115-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Bromobenzohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039115963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Bromobenzohydrazide | |
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| Record name | m-bromobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.345 | |
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| Record name | M-BROMOBENZOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UW6VH27M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromobenzhydrazide from 3-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzhydrazide, a valuable building block in medicinal chemistry and drug development, starting from 3-bromobenzoic acid. This document details two primary synthetic routes, providing in-depth experimental protocols, quantitative data, and visualizations of the reaction pathways and experimental workflows.
Synthetic Pathways
Two principal and reliable synthetic routes for the preparation of this compound from 3-bromobenzoic acid are outlined below. The first route proceeds through a methyl ester intermediate, while the second involves the formation of an acid chloride.
Route 1: Synthesis via Methyl 3-Bromobenzoate Intermediate
This two-step synthesis involves the initial esterification of 3-bromobenzoic acid to form methyl 3-bromobenzoate, followed by hydrazinolysis to yield the desired this compound.
Route 2: Synthesis via 3-Bromobenzoyl Chloride Intermediate
This alternative two-step route involves the conversion of 3-bromobenzoic acid to its more reactive acid chloride derivative, 3-bromobenzoyl chloride, which is then reacted with hydrazine to afford this compound.
Data Presentation
The following tables summarize the key physical and spectroscopic data for the starting material, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155-158[1] | >280[2] |
| Methyl 3-Bromobenzoate | C₈H₇BrO₂ | 215.04 | 31-33[3] | 127-128 @ 15 mmHg[3] |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 139.5-141.3 (in ligroin/dichloromethane)[4] | 74-75 @ 0.5 mmHg[5] |
| This compound | C₇H₇BrN₂O | 215.05 | 157-159[6] | 368.5 @ 760 mmHg[6] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 3-Bromobenzoic Acid | 12.5 (br s, 1H, -COOH), 8.15 (t, 1H, Ar-H), 7.95 (ddd, 1H, Ar-H), 7.70 (ddd, 1H, Ar-H), 7.35 (t, 1H, Ar-H)[7] | 171.5 (C=O), 136.0, 133.0, 132.8, 130.2, 128.8, 122.5 (Ar-C)[7] | 3300-2500 (br, O-H), 1700 (s, C=O), 1600-1450 (m, C=C)[8] | 202/200 (M+), 185/183, 157/155, 122, 102, 76, 75, 50 |
| Methyl 3-Bromobenzoate | 8.12 (t, 1H, Ar-H), 7.95 (dt, 1H, Ar-H), 7.65 (dt, 1H, Ar-H), 7.32 (t, 1H, Ar-H), 3.92 (s, 3H, -OCH₃) | 165.8 (C=O), 136.9, 132.8, 131.2, 129.9, 128.1, 122.4 (Ar-C), 52.4 (-OCH₃) | 3000-2900 (m, C-H), 1720 (s, C=O), 1570, 1430 (m, C=C)[9] | 216/214 (M+), 185/183, 157/155, 127, 101, 76, 59, 50[10] |
| 3-Bromobenzoyl Chloride | 8.2 (t, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.4 (t, 1H, Ar-H) | 167.0 (C=O), 137.5, 136.2, 133.0, 130.5, 128.8, 122.8 (Ar-C)[11] | 1770 (s, C=O), 1590, 1560 (m, C=C) | 220/218 (M+), 185/183, 157/155, 104, 76, 75, 50[12] |
| This compound | 9.5 (br s, 1H, -NH), 7.9 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 4.5 (br s, 2H, -NH₂) | 165.5 (C=O), 135.2, 133.8, 130.8, 129.7, 126.3, 122.9 (Ar-C) | 3300, 3200 (m, N-H), 1640 (s, C=O), 1600, 1560 (m, C=C)[13] | 216/214 (M+), 185/183, 157/155, 122, 102, 76, 75, 51, 50 |
Experimental Protocols
Route 1: Synthesis via Methyl 3-Bromobenzoate
Step 1a: Synthesis of Methyl 3-Bromobenzoate
-
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Methanol (excess, ~10-20 volumes)
-
Concentrated sulfuric acid (catalytic amount, ~2 drops per gram of acid)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for approximately 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-bromobenzoate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent to afford pure methyl 3-bromobenzoate. A typical yield for this reaction is around 85%.
-
Step 1b: Synthesis of this compound from Methyl 3-Bromobenzoate
-
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Hydrazine hydrate (excess, ~5-20 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 3-bromobenzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 3-6 hours.[6] Monitor the reaction by TLC until the starting ester is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by distillation.
-
Cool the concentrated solution to induce crystallization of the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum. The product can be further purified by recrystallization from methanol or ethanol.[6]
-
Route 2: Synthesis via 3-Bromobenzoyl Chloride
Step 2a: Synthesis of 3-Bromobenzoyl Chloride
-
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, ~2-3 eq)
-
Anhydrous toluene or dichloromethane (optional, can be run neat)
-
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube, add 3-bromobenzoic acid.
-
Carefully add an excess of thionyl chloride. An inert solvent like toluene can be used if desired.
-
Gently heat the mixture to reflux (approximately 79°C).[5] The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution (HCl and SO₂).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the crude 3-bromobenzoyl chloride by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg.[5]
-
Step 2b: Synthesis of this compound from 3-Bromobenzoyl Chloride
-
Materials:
-
3-Bromobenzoyl chloride (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, THF, or diethyl ether)
-
A base (e.g., triethylamine or pyridine, 2.0 eq)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve hydrazine hydrate and the base in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride in the same anhydrous solvent to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or methanol.
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound via an ester intermediate.
Caption: Synthetic pathway for this compound via an acid chloride intermediate.
Caption: Experimental workflow for the synthesis via the ester intermediate.
References
- 1. Methyl 3-bromobenzoate 98 618-89-3 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzoic acid, 3-bromo-, methyl ester [webbook.nist.gov]
- 8. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Bromobenzoic acid hydrazide [webbook.nist.gov]
- 12. m-Bromobenzohydrazide | C7H7BrN2O | CID 520941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 3-Bromobenzhydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental procedure for the synthesis of 3-Bromobenzhydrazide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is typically achieved through a two-step process: the esterification of 3-bromobenzoic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product. This document outlines the detailed methodologies for each step, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.
Step 1: Synthesis of Methyl 3-Bromobenzoate
The initial step involves the Fischer esterification of 3-bromobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. The reaction is refluxed to drive the equilibrium towards the formation of the ester.
Experimental Protocol
In a 50 ml round-bottom flask, 1.1 g (5.47 mmol) of 3-bromobenzoic acid is dissolved in 20 ml of methanol.[1] To this solution, 2 drops of concentrated sulfuric acid are carefully added. The reaction mixture is then refluxed under a nitrogen atmosphere for ten hours.[1]
Following the reflux period, the mixture is concentrated under reduced pressure to remove the excess methanol. The resulting residue is taken up in 20 ml of dichloromethane and washed with 10 ml of a saturated sodium bicarbonate solution to neutralize the acidic catalyst. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and then concentrated under reduced pressure.[1] The crude product is purified by flash chromatography on silica gel using a hexane/ethyl acetate (3:1) solvent system to yield pure methyl 3-bromobenzoate.[1]
Quantitative Data
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Yield (%) |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 1.1 g | 5.47 | - |
| Methanol | CH₄O | 32.04 | 20 ml | - | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | 2 drops | - | - |
| Methyl 3-Bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.0 g | 4.65 | 85 |
Step 2: Synthesis of this compound
The second step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate. This reaction, known as hydrazinolysis, converts the ester into the corresponding hydrazide.
Experimental Protocol
In a round-bottom flask, 10 mmol of methyl 3-bromobenzoate is dissolved in 20 mL of ethanol. To this solution, 1.5 mL of hydrazine monohydrate (approximately 30 mmol) is added.[2] The reaction mixture is then heated to reflux and maintained at this temperature for 3 to 6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion of the reaction, the mixture is allowed to cool to room temperature, during which the this compound product will precipitate out of the solution. The solid product is collected by vacuum filtration. The crude product is then purified by recrystallization from methanol to afford the desired this compound as a crystalline solid.[2]
Quantitative Data
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Reaction Time | Melting Point (°C) |
| Methyl 3-Bromobenzoate | C₈H₇BrO₂ | 215.04 | 1 | 3 - 6 hours | 29-30 |
| Hydrazine Monohydrate | H₆N₂O | 50.06 | ~3 | - | - |
| This compound | C₇H₇BrN₂O | 215.05 | - | - | 157-159[2] |
Visualizing the Process
To further elucidate the synthesis, the following diagrams illustrate the chemical reaction pathway and the overall experimental workflow.
Caption: Chemical pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromobenzhydrazide
Abstract
This compound (C₇H₇BrN₂O) is a valuable chemical intermediate, frequently employed in the synthesis of heterocyclic compounds with potential pharmacological activities. A thorough understanding of its structural and electronic properties is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the experimental protocols and interpretation of data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Molecular Structure and Properties
This compound is a derivative of benzoic acid, characterized by the presence of a bromine atom at the meta position of the benzene ring and a hydrazide functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39115-96-3 | [1][2][3][4] |
| Molecular Formula | C₇H₇BrN₂O | [1][2][3][4] |
| Molecular Weight | 215.05 g/mol | [1][3][4] |
| IUPAC Name | 3-bromobenzohydrazide | [1][2] |
| Melting Point | 157-159 °C | [3] |
| Boiling Point | 368.5 °C at 760 mmHg | [3] |
| SMILES | C1=CC(=CC(=C1)Br)C(=O)NN | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a 3-bromobenzoic acid derivative with hydrazine. A typical one-pot conventional method is described below.
Experimental Protocol: Synthesis
-
Reaction Setup: Dissolve 3-bromobenzoic acid (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL of 3 N solution) to the mixture.[3]
-
Reflux: Heat the reaction mixture under reflux for approximately six hours to facilitate the esterification of the benzoic acid.
-
Hydrazine Addition: After cooling the mixture, slowly add hydrazine hydrate.
-
Second Reflux: Reflux the new mixture for an additional period to form the hydrazide.
-
Isolation: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Bromobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromobenzhydrazide. This document serves as a core reference for the characterization and quality control of this compound, offering detailed spectral data, experimental protocols, and a structural representation to aid in research and development.
Chemical Structure and Atom Numbering
The chemical structure of this compound is presented below with standardized atom numbering for unambiguous spectral assignment.
FT-IR and Mass spectrometry data for 3-Bromobenzhydrazide
An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Bromobenzhydrazide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound (C₇H₇BrN₂O). It includes detailed experimental protocols, data interpretation, and visualized workflows to aid in the structural characterization of this compound.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a vital technique for identifying the functional groups present in a molecule. The spectrum of this compound reveals characteristic absorptions for its amide, amine, and aromatic components.
Experimental Protocol: Acquiring the FT-IR Spectrum
A high-quality infrared spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.
-
Instrument Preparation: The ATR crystal, typically diamond, is first cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe. A background spectrum of the clean, empty crystal is then recorded.
-
Sample Application: A small quantity of solid this compound powder is placed directly onto the center of the ATR crystal.
-
Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: The infrared spectrum is collected. The instrument's software automatically ratios the sample spectrum against the previously recorded background to generate the final transmittance or absorbance spectrum.
-
Cleaning: Following the analysis, the pressure clamp is disengaged, and the sample is carefully wiped from the crystal surface, which is then cleaned again with a solvent.
FT-IR Data for this compound
The following table summarizes the principal absorption bands observed in the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3300 - 3500 | Medium, Broad | N-H Stretch | Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| 1670 - 1630 | Strong | C=O Stretch (Amide I) | Carbonyl |
| 1650 - 1580 | Medium | N-H Bend (Amide II) | Amide |
| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| 1000 - 675 | Strong | C-H Out-of-plane Bend | Aromatic Ring |
| 600 - 500 | Medium | C-Br Stretch | Aryl Halide |
Data interpreted from general IR absorption tables and spectra available for similar compounds.[1][2][3]
Interpretation of the FT-IR Spectrum: The spectrum is characterized by a broad absorption in the 3300-3500 cm⁻¹ region, indicative of the N-H stretching vibrations of the hydrazide's primary amine group (-NH₂).[4] The strong, sharp peak around 1650 cm⁻¹ is a classic carbonyl (C=O) stretch, characteristic of the amide functional group.[2] Aromatic C-H stretches appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ range.[5] Finally, the presence of the bromine substituent on the aromatic ring is suggested by a C-Br stretching vibration in the lower wavenumber "fingerprint" region.[1]
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized by heating under a high vacuum.
-
Ionization: The gaseous molecules pass into an ionization chamber where they are bombarded by a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ions are energetically unstable and break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[6]
-
Acceleration: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field.
-
Deflection and Detection: The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones. A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Mass Spectrometry Data for this compound
The mass spectrum of this compound is distinguished by pairs of peaks separated by 2 m/z units, a result of the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[7]
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |
| 214 / 216 | Medium | [C₇H₇⁷⁹BrN₂O]⁺• / [C₇H₇⁸¹BrN₂O]⁺• (Molecular Ion Pair) |
| 183 / 185 | High | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ (Loss of -NHNH₂) |
| 155 / 157 | High | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ (Loss of CO from 183/185) |
| 76 | Medium | [C₆H₄]⁺ (Loss of Br from 155/157) |
Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[8][9]
Interpretation of the Mass Spectrum: The molecular ion peak is observed as a pair at m/z 214 and 216, corresponding to the molecular weight of this compound (215.05 g/mol ) containing ⁷⁹Br and ⁸¹Br, respectively.[8][10] The most abundant fragments, which form the base peaks, are typically at m/z 183 and 185.[8] These result from the cleavage of the N-N bond and loss of a neutral NHNH₂ radical. Subsequent loss of a carbon monoxide (CO) molecule from these fragments yields the bromophenyl cation pair at m/z 155 and 157.[8] Further fragmentation can lead to the loss of the bromine atom, producing a phenyl fragment at m/z 76.
Visualized Analytical Workflows
The following diagrams illustrate the general workflow for compound characterization and the specific fragmentation pathway of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Fragmentation of this compound.
References
- 1. FTIR [terpconnect.umd.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. m-Bromobenzohydrazide | C7H7BrN2O | CID 520941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromobenzoic acid hydrazide [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
Crystal Structure of 3-Bromobenzhydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3-Bromobenzhydrazide derivatives, focusing on a series of Schiff bases. The document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and visualizes the synthetic workflow. This information is crucial for understanding the three-dimensional arrangement of these molecules, which underpins their physicochemical properties and potential biological activities.
Introduction
Hydrazide-hydrazones, a class of compounds characterized by the -CONH-N=CH- linkage, are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of Schiff bases from this compound introduces a versatile platform for creating a diverse library of derivatives. The incorporation of the bromo-substituted phenyl ring influences the electronic and steric properties of the molecules, potentially modulating their interaction with biological targets.
X-ray crystallography is the definitive method for elucidating the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide focuses on the crystal structures of several (E)-3-Bromo-N′-(substituted-benzylidene)benzohydrazide derivatives, offering a comparative analysis of their solid-state conformations and packing arrangements.
Synthesis and Crystallization
The synthesis of the this compound Schiff base derivatives discussed in this guide follows a general condensation reaction between this compound and a substituted aldehyde.
General Experimental Protocol for Synthesis
The target compounds were synthesized by reacting equimolar quantities of 3-bromobenzohydrazide with the corresponding substituted benzaldehyde in a methanol solvent. The reaction mixture is typically refluxed for a period of 2-4 hours. Upon cooling, the resulting solid product is collected by filtration, washed with cold methanol, and dried. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as methanol or ethanol.
Below is a generalized workflow for the synthesis and crystallization of this compound Schiff base derivatives.
Caption: Workflow for Synthesis and Crystallization.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for the derivatives were collected at room temperature (298 K) using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
Caption: X-ray Crystallography Workflow.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for three Schiff base derivatives of this compound. All three compounds crystallize in the monoclinic space group.
| Parameter | (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide[1] | (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide[2][3] | (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide[4] |
| Chemical Formula | C₁₄H₉BrCl₂N₂O | C₁₄H₁₀BrClN₂O | C₁₄H₁₀BrN₃O₄ |
| Formula Weight ( g/mol ) | 372.04 | 337.60 | 364.16 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 12.140 (2) | 13.140 (1) | 12.323 (1) |
| b (Å) | 14.356 (3) | 12.632 (1) | 13.697 (1) |
| c (Å) | 8.452 (2) | 8.377 (1) | 8.430 (1) |
| β (°) | 96.019 (3) | 98.174 (2) | 97.133 (2) |
| Volume (ų) | 1464.9 (5) | 1376.3 (2) | 1411.9 (2) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 298 | 298 | 298 |
| **Dihedral Angle between Benzene Rings (°) ** | 5.3 (2) | 13.0 (2) | 4.6 (2) |
Structural Analysis and Discussion
All three derivatives adopt an E configuration about the C=N double bond.[1][2][4] The molecules are not perfectly planar, with the dihedral angle between the two benzene rings varying depending on the substitution pattern. In the case of the 2,4-dichloro and 4-hydroxy-3-nitro derivatives, the rings are nearly coplanar, with dihedral angles of 5.3 (2)° and 4.6 (2)° respectively.[1][4] The presence of a chloro substituent at the ortho position in the 2-chloro derivative leads to a greater twist between the rings, with a dihedral angle of 13.0 (2)°.[2]
The crystal packing of these derivatives is stabilized by intermolecular hydrogen bonds. In the 2,4-dichloro and 2-chloro derivatives, molecules are linked into chains by N—H···O hydrogen bonds.[1][2] In the 4-hydroxy-3-nitro derivative, a more extensive network of N—H···O and O—H···O hydrogen bonds links the molecules into sheets.[4] These hydrogen bonding motifs are critical in determining the overall supramolecular architecture of the crystals.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of a series of this compound Schiff base derivatives. The presented data highlights the impact of substituent effects on the molecular conformation and crystal packing. The detailed experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of related compounds. The structural insights gained from these crystallographic studies are fundamental for the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science.
References
- 1. (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-3-Bromo-N'-(2-chloro-benzyl-idene)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Bromobenzhydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromobenzhydrazide in common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and materials science. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for assessing compound solubility.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound (C₇H₇BrN₂O) possesses both polar and non-polar characteristics. The presence of the hydrazide group (-CONHNH₂) allows for hydrogen bonding, contributing to its polarity, while the brominated benzene ring is non-polar. The interplay of these features governs its solubility in different organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its water solubility is documented to be approximately 3.7 g/L at 25°C, indicating it is slightly soluble in water.[1][2] Based on its chemical structure, a qualitative assessment of its solubility in common organic solvents can be inferred.
The following table summarizes the expected qualitative solubility of this compound. It is important to note that these are estimations based on chemical principles and should be confirmed by experimental determination for specific applications.
| Solvent Name | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the polar hydrazide group of this compound. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of this compound. |
| Acetone | Polar Aprotic | Moderately Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, interacting with the N-H protons of the hydrazide. However, the lack of a hydrogen bond donor might result in slightly lower solubility compared to protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of polar and nonpolar compounds.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of effectively solvating this compound. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit its ability to dissolve this compound. |
| Dichloromethane | Non-polar | Sparingly Soluble | The polarity of dichloromethane is relatively low, making it a less effective solvent for the polar hydrazide group. |
| Toluene | Non-polar | Insoluble | As a non-polar aromatic hydrocarbon, toluene is unlikely to effectively solvate the polar this compound. |
| Hexane | Non-polar | Insoluble | Hexane is a non-polar aliphatic hydrocarbon and is a poor solvent for polar compounds. |
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is crucial for determining the quantitative solubility of a compound. The following outlines a general method for determining the solubility of this compound in various organic solvents.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
General Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound. This systematic approach ensures a thorough and efficient evaluation of its solubility characteristics.
Caption: A logical workflow for determining the solubility of a chemical compound.
This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is imperative to supplement this information with experimentally determined quantitative data. The provided protocols and workflow offer a robust framework for conducting such investigations.
References
Reactivity of 3-Bromobenzhydrazide with Electrophiles and Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromobenzhydrazide is a versatile bifunctional molecule featuring a nucleophilic hydrazide moiety and an electrophilic bromo-substituted aromatic ring. This guide provides a comprehensive overview of its reactivity towards both electrophiles and nucleophiles, highlighting its utility in the synthesis of a diverse range of chemical entities, including various heterocyclic systems. This document details reaction mechanisms, experimental protocols, and quantitative data, offering valuable insights for its application in medicinal chemistry and drug development.
Introduction
This compound serves as a crucial building block in organic synthesis due to its distinct reactive sites. The hydrazide group (-CONHNH₂) is a potent nucleophile, readily reacting with a variety of electrophiles. Conversely, the bromine atom on the benzene ring allows for reactions with nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential biological activities.
Reactivity with Electrophiles
The hydrazide moiety of this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it highly nucleophilic. The terminal amino group (-NH₂) is generally more reactive towards electrophiles.
Condensation with Aldehydes and Ketones
This compound readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis, to form the corresponding N'-substituted-3-bromobenzhydrazones. These reactions are fundamental in the synthesis of a wide array of derivatives.
General Reaction Scheme:
Caption: Condensation of this compound with carbonyls.
Quantitative Data for Hydrazone Synthesis
| Aldehyde/Ketone | Product | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | 3-Bromo-N'-benzylidenebenzohydrazide | Ethanol, Glacial Acetic Acid (cat.), reflux, 1h | 77-85 | [1][2] |
| 4-Hydroxybenzaldehyde | 3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide | Ethanol, reflux | ~80 | [3] |
| 2-(Pentyloxy)benzaldehyde | 3-bromo-N'-{[2-(pentyloxy)phenyl]methylidene}benzohydrazide | Not specified | Not specified | [4] |
| Substituted acetophenones | N'-(1-(substituted phenyl)ethylidene)benzohydrazide | Ethanol, Glacial Acetic Acid (cat.), reflux, 1h | Not specified | [5] |
Acylation Reactions
The nucleophilic nitrogen atoms of the hydrazide can be acylated by reagents such as acyl chlorides and acid anhydrides. The reaction typically occurs at the terminal nitrogen.
General Reaction Scheme:
Caption: Acylation of this compound.
Quantitative Data for Acylation Reactions
| Acylating Agent | Product | Reaction Conditions | Yield (%) | Reference |
| Acetic Anhydride | N'-Acetyl-3-bromobenzhydrazide | Reflux | Not specified | [6][7] |
| Benzoyl Chloride | N'-Benzoyl-3-bromobenzhydrazide | Pyridine, 0°C to rt, 2-4h | High (implied) | General procedure |
Reactions with Isocyanates and Isothiocyanates
This compound reacts with isocyanates and isothiocyanates to form the corresponding semicarbazide and thiosemicarbazide derivatives, respectively. These products are valuable intermediates for the synthesis of various heterocycles.[8]
Cyclization Reactions to Form Heterocycles
This compound is a key starting material for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles, pyrazoles, and triazoles.
2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from this compound through several routes. A common method involves the reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[9][10][11] Alternatively, oxidative cyclization of N'-acylhydrazones can be employed.
Experimental Workflow: 1,3,4-Oxadiazole Synthesis
Caption: Workflow for 1,3,4-oxadiazole synthesis.
Reaction with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, leads to the formation of pyrazolone derivatives.[12][13] The reaction proceeds via initial condensation followed by intramolecular cyclization.
Quantitative Data for Heterocycle Synthesis
| Reagent | Heterocycle | Reaction Conditions | Yield (%) | Reference |
| Benzoylformic acid | 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole | Not specified | Not specified | [9] |
| Ethyl acetoacetate | 5-(3-Bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol, reflux | High (implied) | [12] |
| Carbon disulfide, KOH | 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol | Ethanolic KOH, reflux | Not specified | [14] |
Reactivity with Nucleophiles
The bromine atom attached to the aromatic ring of this compound is susceptible to substitution by nucleophiles, primarily through palladium-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is generally less favorable due to the lack of strong electron-withdrawing groups ortho or para to the bromine atom.[8][13][15]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound can be functionalized using various palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.
This reaction couples this compound with boronic acids or their esters to form biaryl compounds. This is a powerful method for creating C(sp²)-C(sp²) bonds.[16]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling catalytic cycle.
The Heck reaction couples this compound with alkenes to form substituted alkenes, providing a method for C(sp²)-C(sp²) bond formation with vinylation of the aromatic ring.[11][17]
This reaction allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.[14][18][19]
Quantitative Data for Cross-Coupling Reactions
| Reaction | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | 64-97 (analogue) | [16][20] |
| Heck | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | ~90 (analogue) | [2] |
| Buchwald-Hartwig | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | <1 | 98 (analogue) | [14] |
Note: Yields are for analogous aryl bromides and may vary for this compound.
Experimental Protocols
General Procedure for the Synthesis of 3-Bromo-N'-benzylidenebenzohydrazide
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound in a minimal amount of hot ethanol in a round-bottom flask.
-
To this solution, add benzaldehyde followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux with continuous stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, cool the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain pure 3-bromo-N'-benzylidenebenzohydrazide.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its dual reactivity allows for a wide range of transformations, providing access to a rich diversity of molecular architectures. The nucleophilic hydrazide moiety readily engages with various electrophiles to form hydrazones, acylated derivatives, and serves as a precursor for important heterocyclic scaffolds such as 1,3,4-oxadiazoles and pyrazoles. The bromo-substituent on the aromatic ring opens up avenues for carbon-carbon and carbon-heteroatom bond formation through robust palladium-catalyzed cross-coupling reactions. The methodologies and data presented in this guide underscore the significant potential of this compound in the discovery and development of new chemical entities for pharmaceutical and materials science applications.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. \begin{array} { l } \text { Product } \\\text { (Major) } \\\text { (iii).. [askfilo.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 10. odinity.com [odinity.com]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. rsc.org [rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Thermal Stability and Decomposition of 3-Bromobenzhydrazide: A Technical Guide
Introduction
3-Bromobenzhydrazide (C₇H₇BrN₂O) is a halogenated derivative of benzhydrazide. Hydrazide moieties are important pharmacophores in many pharmaceutical compounds and are also utilized as versatile synthons in organic chemistry. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their safety and efficacy in various applications. Understanding the decomposition pathways and kinetics is paramount for predicting degradation products and ensuring the chemical integrity of active pharmaceutical ingredients (APIs) and other chemical entities.
This technical guide outlines the expected thermal behavior of this compound, proposes a hypothetical decomposition pathway, and provides standardized protocols for its experimental investigation using common thermoanalytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O | |
| Molecular Weight | 215.05 g/mol | |
| Melting Point | 157-159 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Slightly soluble in water | [1] |
Expected Thermal Stability and Decomposition Profile
Based on the general behavior of aromatic hydrazides, the thermal decomposition of this compound is anticipated to be a multi-stage process. The presence of the bromine atom on the benzene ring may influence the decomposition temperature and the nature of the intermediates and final products.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
A hypothetical TGA and DTA thermogram for this compound is presented to illustrate the expected decomposition profile. The actual temperatures and mass losses would need to be determined experimentally.
Table 2: Hypothetical Thermal Decomposition Data for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTA Peak | Probable Evolved Fragments |
| I | 160 - 250 | ~15 | Endothermic | H₂O, NH₃ |
| II | 250 - 400 | ~35 | Exothermic | N₂, HBr, C₆H₄Br• |
| III | 400 - 600 | ~40 | Exothermic | Aromatic fragments, CO |
| Residue | > 600 | ~10 | - | Carbonaceous residue |
Proposed Decomposition Pathway
The thermal decomposition of this compound likely proceeds through a series of complex reactions involving bond cleavage, rearrangement, and elimination. A plausible, though hypothetical, decomposition pathway is illustrated below. The initial step is likely the cleavage of the N-N bond, which is generally the weakest bond in hydrazide derivatives.
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss of decomposition stages.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) or Oxidative (Air), with a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min. To study kinetics, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used.
-
Temperature Range: Ambient to 800 °C.
-
-
Data Analysis: The resulting mass vs. temperature curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative curve, DTG), and the percentage of mass loss for each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and temperatures of exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) with a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: Ambient to a temperature beyond the final decomposition, as determined by TGA (e.g., 600 °C).
-
-
Data Analysis: The heat flow vs. temperature curve is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature for each event are determined, and the enthalpy change (ΔH) is calculated by integrating the peak area.
Conclusion
While direct experimental data for the thermal decomposition of this compound is currently lacking, this guide provides a theoretical framework for its expected behavior and detailed protocols for its experimental investigation. The thermal stability is a crucial characteristic for any compound intended for pharmaceutical or other applications. The methodologies outlined herein will enable researchers to obtain the necessary data to fully characterize the thermal properties of this compound, ensuring its safe and effective use. Further studies employing techniques such as TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) are recommended to identify the evolved gas products and definitively elucidate the decomposition pathway.
References
Methodological & Application
Application Notes: Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives from 3-Bromobenzhydrazide
Introduction
The 1,3,4-oxadiazole moiety is a crucial five-membered heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological properties.[1] Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[2][3][4] The stability of the 1,3,4-oxadiazole ring and its ability to act as a bioisostere for amide and ester groups make it an attractive component in drug design, often improving pharmacokinetic profiles.[5][6][7] This document provides detailed protocols for the synthesis of novel 1,3,4-oxadiazole derivatives starting from 3-Bromobenzhydrazide, a readily available starting material. The methodologies outlined are based on established synthetic routes, including oxidative cyclization of N-acylhydrazones and cyclocondensation with various reagents.
General Workflow for Synthesis and Characterization
The synthesis of 1,3,4-oxadiazole derivatives from this compound typically follows a two-step process. The initial step involves the formation of an intermediate, such as an N-acylhydrazone or a dithiocarbazate, which then undergoes cyclization to form the desired oxadiazole ring. The final products are purified and characterized using standard analytical techniques.
Caption: General workflow for the synthesis, purification, and evaluation of 1,3,4-oxadiazole derivatives.
Experimental Protocols
Two primary, reliable methods for synthesizing 1,3,4-oxadiazole derivatives from this compound are detailed below.
Protocol 1: Synthesis via Oxidative Cyclization of N'-Arylmethylene-3-bromobenzohydrazides
This method involves a two-step, one-pot reaction. First, this compound is condensed with a substituted aromatic aldehyde to form an N-acylhydrazone intermediate. This intermediate is then cyclized in the presence of an oxidizing agent, such as iodine or bromine in acetic acid, to yield the 2,5-disubstituted 1,3,4-oxadiazole.[2][8]
Caption: Reaction pathway for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.
Step 1: Synthesis of N'-Arylmethylene-3-bromobenzohydrazide Intermediate
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).
-
Add the desired substituted aromatic aldehyde (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (the hydrazone intermediate) is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Oxidative Cyclization to form 1,3,4-Oxadiazole
-
To the dried N'-Arylmethylene-3-bromobenzohydrazide (5 mmol) in a 100 mL flask, add glacial acetic acid (20 mL).
-
Add acetic anhydride (10 mmol) to the mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of iodine (5 mmol) in potassium iodide (5 mmol in 5 mL water) while stirring.
-
Reflux the reaction mixture for 3-4 hours with continuous stirring.
-
After cooling, pour the mixture into a beaker containing crushed ice and water (200 mL).
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product thoroughly with a 10% sodium thiosulfate solution to remove excess iodine, followed by washing with cold water.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/DMF mixture).
Protocol 2: Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the synthesis of a thiol-substituted oxadiazole, a versatile intermediate for further functionalization. The method involves the reaction of this compound with carbon disulfide in an alcoholic potassium hydroxide solution.
Caption: Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol.
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (10 mmol) in absolute ethanol (50 mL).
-
Add this compound (10 mmol) to the solution and stir until it dissolves completely.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (12 mmol) dropwise over 15-20 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Fit the flask with a condenser and reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure to about half its volume.
-
Pour the concentrated mixture into ice-cold water (150 mL).
-
Acidify the resulting solution to a pH of 5-6 with dilute hydrochloric acid.
-
The precipitate formed is the desired thiol product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of 1,3,4-oxadiazole derivatives based on general procedures found in the literature. Yields are representative and may vary based on the specific substituent on the aromatic aldehyde.
Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (Protocol 1)
| Aldehyde Substituent (R) | Reaction Time (Hydrazone) | Reaction Time (Cyclization) | Solvent | Yield (%) |
| 4-Chloro | 4 hours | 3 hours | Ethanol / Acetic Acid | 75-85 |
| 4-Nitro | 5 hours | 4 hours | Ethanol / Acetic Acid | 70-80 |
| 4-Methoxy | 6 hours | 4 hours | Ethanol / Acetic Acid | 80-90 |
| 2-Hydroxy | 4 hours | 3 hours | Ethanol / Acetic Acid | 70-80 |
| Unsubstituted | 4 hours | 3 hours | Ethanol / Acetic Acid | 80-90 |
Table 2: Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol (Protocol 2)
| Starting Hydrazide | Reagents | Reaction Time | Solvent | Yield (%) |
| This compound | KOH, CS₂ | 10 hours | Ethanol | 85-95 |
Applications in Drug Development
Derivatives of 1,3,4-oxadiazole are of significant interest to researchers due to their broad-spectrum antimicrobial and antifungal activities.[3][4][9] Many synthesized compounds have shown promising activity against various bacterial and fungal strains, often comparable to or exceeding that of standard drugs.[4][10]
-
Antibacterial Activity: Various derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[4][10][11] The mechanism often involves the inhibition of essential microbial enzymes.
-
Antifungal Activity: Several 1,3,4-oxadiazole compounds have shown significant efficacy against fungal pathogens like Candida albicans and Aspergillus niger.[2][8][9][12] Some derivatives act by inhibiting enzymes crucial for fungal cell wall synthesis or integrity.[9]
The data below represents typical biological activity observed for this class of compounds.
Table 3: Representative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| 2,5-disubstituted oxadiazole | S. aureus | MIC | 4 - 32 µg/mL | [11] |
| 2,5-disubstituted oxadiazole | C. albicans | MIC | 8 - 32 µg/mL | [12] |
| 2,5-disubstituted oxadiazole | C. albicans | MIC | 32 µg/mL | [9] |
| Thiol-substituted oxadiazole | Maize Pathogens | EC₅₀ | 32 - 51 µg/mL | [13] |
(MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition; EC₅₀ = Half maximal effective concentration)
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auctoresonline.org [auctoresonline.org]
- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
One-Pot Synthesis of Heterocyclic Compounds Using 3-Bromobenzhydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds utilizing 3-Bromobenzhydrazide as a key starting material. The methodologies outlined herein offer efficient and streamlined routes to valuable scaffolds for drug discovery and development, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient synthetic strategies to access these core structures is a cornerstone of medicinal chemistry. One-pot reactions and multi-component reactions (MCRs) have emerged as powerful tools in this endeavor, offering advantages in terms of operational simplicity, reduced reaction times, and increased overall yields by avoiding the isolation of intermediates.
This compound is a versatile building block for the synthesis of diverse heterocyclic systems. The presence of the bromo substituent provides a handle for further functionalization, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. This document details selected one-pot procedures for the conversion of this compound into medicinally relevant heterocyclic scaffolds.
Synthesis of 2-(3-Bromophenyl)-5-substituted-1,3,4-oxadiazoles
The 1,3,4-oxadiazole moiety is a well-established pharmacophore found in numerous therapeutic agents. The following protocol describes a one-pot condensation and cyclodehydration of this compound with various carboxylic acids.
Reaction Scheme:
Caption: General workflow for the one-pot synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: One-Pot Synthesis of 2-(3-Bromophenyl)-5-aryl-1,3,4-oxadiazoles
This procedure is adapted from a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1]
-
To a solution of this compound (1.0 mmol) and a substituted benzoic acid (1.0 mmol) in an appropriate solvent such as N,N-dimethylformamide (DMF) (5 mL), add a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 mmol) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the diacylhydrazine intermediate.
-
To the same reaction vessel, add a dehydrating agent such as p-toluenesulfonyl chloride (TsCl) (1.2 mmol) and continue stirring at an elevated temperature (e.g., 80-100 °C) for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(3-bromophenyl)-5-aryl-1,3,4-oxadiazole.
Quantitative Data
| Entry | R-Group (from R-COOH) | Yield (%) |
| 1 | Phenyl | 85-95 |
| 2 | 4-Chlorophenyl | 82-92 |
| 3 | 4-Methoxyphenyl | 88-98 |
| 4 | 4-Nitrophenyl | 80-90 |
Note: Yields are generalized based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.
Synthesis of 2-(3-Bromophenyl)-5-substituted-1,3,4-thiadiazoles
The 1,3,4-thiadiazole ring is another important heterocyclic scaffold with a broad spectrum of biological activities. The following one-pot protocol describes the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from this compound and various aldehydes.
Reaction Scheme:
Caption: General workflow for the one-pot synthesis of 1,3,4-thiadiazoles.
Experimental Protocol: One-Pot Synthesis of 2-(3-Bromophenyl)-5-aryl-1,3,4-thiadiazoles
This procedure is based on a general method for the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aldehyde (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Reflux the mixture for 1-2 hours to form the corresponding N-acylhydrazone intermediate.
-
After cooling, remove the solvent under reduced pressure.
-
To the residue, add a thionating agent such as Lawesson's reagent (0.5 mmol) and a suitable solvent like toluene (15 mL).
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-(3-bromophenyl)-5-aryl-1,3,4-thiadiazole.
Quantitative Data
| Entry | R-Group (from R-CHO) | Yield (%) |
| 1 | Phenyl | 75-90 |
| 2 | 4-Chlorophenyl | 70-85 |
| 3 | 4-Methoxyphenyl | 80-95 |
| 4 | 2-Naphthyl | 72-88 |
Note: Yields are generalized based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.
Synthesis of 3-(3-Bromophenyl)-4,5-disubstituted-1,2,4-triazoles
1,2,4-Triazoles are a class of nitrogen-containing heterocycles that are prevalent in many marketed drugs. A versatile one-pot, three-component synthesis of 3,4,5-trisubstituted-1,2,4-triazoles is described below.
Reaction Scheme:
Caption: General workflow for the three-component synthesis of 1,2,4-triazoles.
Experimental Protocol: One-Pot Synthesis of 3-(3-Bromophenyl)-4,5-disubstituted-1,2,4-triazoles
This protocol is an adaptation of a general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.[2]
-
To a solution of a primary amidine hydrochloride (1.0 mmol) and a carboxylic acid (1.2 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).
-
Add a peptide coupling reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes to form the acylamidine intermediate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 3-(3-bromophenyl)-4,5-disubstituted-1,2,4-triazole.
Quantitative Data
| Entry | R1 (from Amidine) | R2 (from Carboxylic Acid) | Yield (%) |
| 1 | Phenyl | Methyl | 70-85 |
| 2 | Benzyl | Ethyl | 75-90 |
| 3 | 4-Methoxyphenyl | Phenyl | 65-80 |
| 4 | Cyclohexyl | 4-Chlorophenyl | 60-75 |
Note: Yields are generalized based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.
Conclusion
The one-pot synthetic methodologies presented provide efficient and versatile routes to a range of heterocyclic compounds derived from this compound. These protocols offer significant advantages for medicinal chemists and drug development professionals by streamlining the synthesis of potential drug candidates and facilitating the rapid generation of compound libraries for biological screening. The presence of the bromine atom on the phenyl ring offers a valuable site for further chemical modification, enhancing the utility of these scaffolds in the exploration of chemical space.
References
Application Notes and Protocols: 3-Bromobenzhydrazide in the Synthesis of Pyrazole and Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole and triazole derivatives utilizing 3-bromobenzhydrazide as a key starting material. The following sections outline the synthetic strategies, experimental procedures, and quantitative data to facilitate the application of these methods in a laboratory setting.
Introduction to this compound in Heterocyclic Synthesis
This compound is a versatile building block in the synthesis of various heterocyclic compounds, particularly pyrazoles and triazoles. The presence of the hydrazide functional group allows for cyclization reactions to form five-membered rings, while the bromo-substituent on the phenyl ring offers a site for further functionalization, making it a valuable precursor in the development of novel compounds with potential pharmaceutical applications. Pyrazole and triazole scaffolds are present in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis of Pyrazole Derivatives
A common and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of a hydrazide with a chalcone (1,3-diaryl-2-propen-1-one). The reaction proceeds via a Michael addition of the hydrazide to the α,β-unsaturated carbonyl system, followed by cyclization and dehydration to form the stable pyrazole ring.
Experimental Protocol: Synthesis of 1-(3-Bromophenyl)-3,5-diaryl-1H-pyrazole
This protocol is adapted from general procedures for the synthesis of pyrazoles from chalcones and hydrazines.
Reaction Scheme:
Materials:
-
Substituted Chalcone (1.0 eq)
-
This compound (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in a minimal amount of ethanol.
-
Add a solution of this compound (1.0 eq) in ethanol to the flask.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(3-bromophenyl)-3,5-diaryl-1H-pyrazole derivative.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of various pyrazole derivatives based on typical yields reported for similar reactions.
| Chalcone Substituents (Aryl, Aryl') | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenyl, Phenyl | 5 | Reflux | 85 |
| 4-Chlorophenyl, Phenyl | 6 | Reflux | 82 |
| 4-Methoxyphenyl, Phenyl | 4 | Reflux | 88 |
| Phenyl, 4-Nitrophenyl | 6 | Reflux | 78 |
Synthesis of Triazole Derivatives
This compound can be used to synthesize various triazole derivatives. Two common routes are highlighted below: the synthesis of 4-aryl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiols and 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol.
Synthesis of 4-Aryl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiols
This synthesis involves a two-step process: formation of a thiosemicarbazide intermediate, followed by cyclization.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-aryl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiols.
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the corresponding aryl isothiocyanate (1.0 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to room temperature. The precipitated solid is the thiosemicarbazide derivative.
-
Filter the product, wash with cold ethanol, and dry.
-
Suspend the 1-(3-bromobenzoyl)-4-arylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reflux the mixture for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the triazole derivative.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Quantitative Data (Hypothetical):
| Aryl Group | Thiosemicarbazide Yield (%) | Triazole Yield (%) |
| Phenyl | 92 | 85 |
| 4-Chlorophenyl | 95 | 88 |
| 4-Tolyl | 90 | 83 |
| 4-Methoxyphenyl | 88 | 80 |
Synthesis of 4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
This synthesis proceeds through the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.
Synthetic Pathway:
Caption: Synthesis of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol.
-
Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.
-
Add this compound (1.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Filter the precipitated potassium salt, wash with cold ether, and dry under vacuum.
-
Suspend the potassium 3-(3-bromobenzoyl)dithiocarbazinate (1.0 eq) in water.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Quantitative Data (Hypothetical):
| Intermediate/Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Potassium Dithiocarbazinate Salt | 14 | Room Temp. | 88 |
| 4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | 5 | Reflux | 75 |
Applications in Drug Discovery
The synthesized pyrazole and triazole derivatives bearing the 3-bromophenyl moiety are valuable scaffolds for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. This allows for the creation of diverse chemical libraries for screening against various biological targets in drug discovery programs. The core pyrazole and triazole structures are known pharmacophores, and their combination with different functionalities can lead to the discovery of novel therapeutic agents.
Disclaimer: The provided protocols are based on general synthetic methods for analogous compounds. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and catalyst) may be necessary to achieve the best results for reactions starting specifically with this compound. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific application. Always follow standard laboratory safety procedures.
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Bromobenzhydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microwave-assisted synthesis of 3-bromobenzhydrazide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for preparing these valuable compounds.
Introduction
Hydrazide-hydrazone derivatives are a critical class of compounds in drug discovery, known for their wide range of pharmacological effects. The incorporation of a bromine atom at the meta-position of the benzhydrazide core can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity. Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved purity of the final products.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a one-pot microwave-assisted reaction from 3-bromobenzoic acid and hydrazine hydrate.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
Materials:
-
3-Bromobenzoic acid
-
Hydrazine hydrate (99%)
-
Ethanol
-
Microwave synthesizer
-
Round bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
In a 100 mL round bottom flask, combine 3-bromobenzoic acid (10 mmol) and hydrazine hydrate (20 mmol).
-
Add 10 mL of ethanol to the mixture.
-
Place the flask in the microwave synthesizer and fit it with a reflux condenser.
-
Irradiate the reaction mixture at 150 W for a period of 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is then filtered, washed with cold ethanol, and dried under vacuum to yield this compound.
Synthesis of this compound Derivatives (Schiff Bases)
The versatile this compound can be further derivatized, typically through condensation with various aromatic aldehydes, to generate a library of Schiff base derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of this compound Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave synthesizer
-
Round bottom flask (50 mL)
Procedure:
-
In a 50 mL round bottom flask, dissolve this compound (5 mmol) in 15 mL of ethanol.
-
To this solution, add the respective substituted aromatic aldehyde (5 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Place the flask in the microwave synthesizer.
-
Irradiate the mixture at 100-300 W for 2-5 minutes. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.
-
The solid derivative is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base derivative.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated promising potential as both anticancer and antimicrobial agents. The biological activity is often influenced by the nature of the substituent on the aromatic aldehyde.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The proposed mechanism for some of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 signaling pathway.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Derivative Substitution | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |
| 1 | 4-Chlorobenzylidene | 15.2 ± 1.1 | 18.5 ± 1.4 | 22.1 ± 1.9 | [1] |
| 2 | 4-Hydroxybenzylidene | 10.8 ± 0.9 | 12.3 ± 1.0 | 16.4 ± 1.3 | [1] |
| 3 | 4-Methoxybenzylidene | 12.5 ± 1.0 | 14.9 ± 1.2 | 19.8 ± 1.6 | [1] |
| 4 | 3,4-Dimethoxybenzylidene | 8.9 ± 0.7 | 10.1 ± 0.8 | 13.5 ± 1.1 | [1] |
| 5 | 2-Furfurylidene | 20.1 ± 1.5 | 25.3 ± 2.0 | 28.9 ± 2.3 | [1] |
Note: The data presented is a summary from cited literature and may not be exhaustive.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been evaluated against a range of bacterial and fungal strains. One of the proposed mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Substitution | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 1 | 4-Chlorobenzylidene | 12.5 | 25 | 50 | 50 | [1] |
| 2 | 4-Hydroxybenzylidene | 6.25 | 12.5 | 25 | 50 | [1] |
| 3 | 4-Methoxybenzylidene | 12.5 | 25 | 50 | 100 | [1] |
| 4 | 3,4-Dimethoxybenzylidene | 6.25 | 12.5 | 25 | 50 | [1] |
| 5 | 2-Furfurylidene | 25 | 50 | 100 | 100 | [1] |
Note: The data presented is a summary from cited literature and may not be exhaustive.
Visualized Mechanisms of Action
To illustrate the potential mechanisms through which this compound derivatives exert their biological effects, the following diagrams of key signaling pathways are provided.
Anticancer Activity: Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, an essential process for DNA replication and transcription. Inhibiting this enzyme leads to the disruption of these critical cellular processes and ultimately bacterial cell death.
Caption: Bacterial DNA Gyrase Inhibition Workflow.
Conclusion
The microwave-assisted synthesis of this compound and its derivatives provides a rapid and efficient route to a class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with plausible mechanisms of action involving key cellular targets, make them attractive candidates for further investigation and development as novel therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Antimicrobial Activity of Schiff Bases Derived from 3-Bromobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or a ketone. This application note focuses on the antimicrobial potential of Schiff bases derived from 3-bromobenzhydrazide. While specific research on Schiff bases from this compound is limited, this document provides representative protocols and data based on analogous benzohydrazide-derived Schiff bases to guide researchers in this area.
The general structure of a Schiff base derived from this compound involves the reaction of this compound with various aldehydes or ketones. The presence of the bromine atom on the phenyl ring is anticipated to enhance the lipophilicity and, potentially, the antimicrobial efficacy of the resulting Schiff bases.
Data Presentation
The following tables summarize representative quantitative data on the antimicrobial activity of benzohydrazide-derived Schiff bases against a panel of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Representative Benzohydrazide Schiff Bases
| Compound ID | Derivative of | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| SB-1 | Benzaldehyde | 62.5 | 125 | 250 | >500 |
| SB-2 | 4-Chlorobenzaldehyde | 31.25 | 62.5 | 125 | 250 |
| SB-3 | 4-Nitrobenzaldehyde | 15.6 | 31.25 | 62.5 | 125 |
| SB-4 | Salicylaldehyde | 31.25 | 62.5 | 125 | 250 |
| Ciprofloxacin | (Standard) | 1.0 | 0.5 | 2.0 | 4.0 |
Table 2: Antifungal Activity of Representative Benzohydrazide Schiff Bases
| Compound ID | Derivative of | Candida albicans | Aspergillus niger |
| SB-1 | Benzaldehyde | 125 | 250 |
| SB-2 | 4-Chlorobenzaldehyde | 62.5 | 125 |
| SB-3 | 4-Nitrobenzaldehyde | 31.25 | 62.5 |
| SB-4 | Salicylaldehyde | 62.5 | 125 |
| Fluconazole | (Standard) | 8.0 | 16.0 |
Note: The data presented is representative and compiled from studies on various benzohydrazide Schiff bases. Actual MIC values for this compound derivatives may vary.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases through the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
-
Beakers and measuring cylinders
Procedure:
-
In a 100 mL round bottom flask, dissolve this compound (10 mmol) in 50 mL of absolute ethanol with gentle warming and stirring.
-
To this solution, add a stoichiometric amount (10 mmol) of the respective aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration using a Buchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals.
-
Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method
This protocol outlines the procedure for the preliminary screening of the antimicrobial activity of the synthesized Schiff bases.
Materials:
-
Synthesized Schiff bases
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Test microorganisms (bacterial and fungal strains)
-
Dimethyl sulfoxide (DMSO, as a solvent)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare sterile nutrient agar or Sabouraud dextrose agar plates.
-
Prepare a microbial inoculum of the test organism and swab it uniformly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare stock solutions of the synthesized Schiff bases and standard drugs in DMSO (e.g., 1 mg/mL).
-
Add a defined volume (e.g., 100 µL) of the Schiff base solution and the standard drug solution into separate wells.
-
Use a well with DMSO alone as a negative control.
-
Allow the plates to stand for 1 hour to allow for the diffusion of the compounds.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol details the quantitative assessment of the antimicrobial activity of the Schiff bases.
Materials:
-
Synthesized Schiff bases
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Test microorganisms
-
Standard drugs
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Schiff base stock solution with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the Schiff base that visibly inhibits the growth of the microorganism. This can be observed visually or by measuring the absorbance using a microplate reader.
Mandatory Visualizations
Caption: Workflow for the synthesis of Schiff bases from this compound.
Caption: Workflow for antimicrobial screening using the agar well diffusion method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Application Notes and Protocols: Anticancer Evaluation of 3-Bromobenzhydrazide Derivatives against HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 3-Bromobenzhydrazide derivatives for their anticancer activity against the human colorectal carcinoma cell line, HCT116. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the experimental workflow and a proposed signaling pathway.
Data Presentation
A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3- phenylallylidene)benzohydrazides were synthesized and evaluated for their anticancer potential against HCT116 cells. One of the most potent compounds identified was compound 22, which demonstrated significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Standard Drugs | IC50 (µM) |
| Compound 22 | HCT116 | 1.20 | Tetrandrine | 1.53 |
| 5-Fluorouracil | 4.6 |
Table 1: In vitro anticancer activity of a potent this compound derivative (Compound 22) against HCT116 cells, compared to standard chemotherapeutic agents.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and anticancer evaluation of this compound derivatives.
Experimental Protocols
Detailed protocols for the key experiments are provided below. These protocols are tailored for the use with HCT116 cells.
Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, the medium is aspirated, and the cells are washed with Phosphate-Buffered Saline (PBS). Cells are then detached using a 0.25% Trypsin-EDTA solution. Trypsin is neutralized with fresh culture medium, and the cells are re-seeded at a 1:5 to 1:10 dilution.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well. After overnight attachment, treat the cells with the desired concentrations of the compounds for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of HCT116 cells (e.g., 500 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the derivatives and incubate for 10-14 days, changing the medium with fresh compound every 3-4 days.
-
Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of visible colonies (typically containing >50 cells).
Western Blot Analysis
This technique is used to detect specific proteins involved in signaling pathways.
-
Protein Extraction: Treat HCT116 cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
Proposed Signaling Pathway
Based on the known mechanisms of similar compounds, this compound derivatives are hypothesized to induce apoptosis in HCT116 cells through the intrinsic mitochondrial pathway.
Application Notes and Protocols for In Vitro Antitubercular Activity of 3-Bromobenzhydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro evaluation of 3-bromobenzhydrazide analogs for their antitubercular activity. The protocols outlined below are established methods for screening compounds against Mycobacterium tuberculosis.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Hydrazide-hydrazone derivatives have been a significant area of interest in the development of new anti-TB drugs. This document focuses on analogs of this compound, a class of compounds that holds potential for development into effective therapeutics against tuberculosis. The following sections detail the experimental protocols for assessing their in vitro efficacy and present the available activity data.
Data Presentation: In Vitro Antitubercular Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various hydrazide derivatives against M. tuberculosis H37Rv. While specific data for a comprehensive series of this compound analogs is not available in a single compiled source, the data for related structures provides valuable context for structure-activity relationship (SAR) studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazide Derivatives against M. tuberculosis H37Rv
| Compound ID | Structure/Substitution | MIC (µg/mL) | Reference |
| Isoniazid (INH) | (Standard Drug) | 0.25 | [1] |
| Rifampicin (RIF) | (Standard Drug) | 0.25 | [1] |
| Compound 8c | N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 | [2] |
| Compound 8b | N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.5 | [2] |
| Compound 1k | 5-phenyl-1,3,4-oxadiazole derivative | 8 | [1] |
| Compound 1l | 5-phenyl-1,3,4-oxadiazole derivative | 8 | [1] |
| Compound 4a | 6-phenyl-2-methylnicotinohydrazide | 25 | [2] |
| Compound 8a | N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 25 | [2] |
Note: The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard methods used in the screening of compounds for antitubercular activity.
Protocol 1: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis. The assay relies on the reduction of the blue, non-fluorescent Alamar Blue (resazurin) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds (this compound analogs)
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Preparation of Compound Dilutions:
-
Prepare serial dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the compound dilutions.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate the plates for an additional 24 hours at 37°C.
-
-
Reading the Results:
-
Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
For quantitative results, read the absorbance at 570 nm and 600 nm or fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Protocol 2: Luciferase Reporter Phage (LRP) Assay
The Luciferase Reporter Phage (LRP) assay is a rapid and sensitive method for determining the viability of mycobacteria and is used for antitubercular drug susceptibility testing. The assay utilizes a mycobacteriophage engineered to express the luciferase gene. Light is produced when the phage infects viable mycobacterial cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Luciferase reporter phage (e.g., phAE129)
-
Middlebrook 7H9 broth
-
Test compounds
-
D-luciferin substrate
-
Luminometer
Procedure:
-
Preparation of Mycobacterial Culture and Compounds:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in luminometer cuvettes or a white 96-well plate.
-
-
Inoculation and Incubation:
-
Add the mycobacterial culture to the wells containing the compound dilutions.
-
Incubate the mixture at 37°C for 48-72 hours.
-
-
Phage Infection:
-
Add the luciferase reporter phage to each well.
-
Incubate at 37°C for 4 hours to allow for phage infection and expression of the luciferase enzyme.
-
-
Luminometry:
-
Add the D-luciferin substrate to each well.
-
Immediately measure the light output as Relative Light Units (RLU) using a luminometer.
-
-
Data Analysis:
-
A reduction in RLU in the presence of the compound compared to the drug-free control indicates inhibition of mycobacterial growth.
-
The MIC can be determined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in RLU.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro screening of this compound analogs for antitubercular activity.
Caption: General workflow for antitubercular drug screening.
Logical Relationship of Screening Methods
The diagram below shows the relationship between the primary and secondary screening assays for antitubercular activity.
Caption: Relationship of antitubercular screening assays.
References
Application Notes and Protocols: Antioxidant Activity of Metal Complexes of 3-Bromobenzhydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the synthesis, characterization, and evaluation of the antioxidant activity of metal complexes derived from 3-Bromobenzhydrazide. These notes include detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate research and development in this area.
Introduction
Hydrazone derivatives and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The coordination of hydrazone ligands to metal ions can enhance their biological efficacy. This compound serves as a versatile precursor for synthesizing various Schiff base ligands whose metal complexes may exhibit potent antioxidant activities. This document outlines the protocols for the synthesis of these complexes and the assessment of their antioxidant potential through various in vitro assays. The chelation of metal ions by these ligands can lead to compounds with enhanced radical scavenging capabilities.
Synthesis of Metal Complexes of this compound Derivatives
The synthesis of these metal complexes typically involves a two-step process: first, the synthesis of the Schiff base ligand by condensation of this compound with a suitable aldehyde or ketone, and second, the complexation of this ligand with a metal salt.
General Synthesis Protocol
-
Ligand Synthesis:
-
Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent (e.g., ethanol or methanol).
-
Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring
-
Application Notes and Protocols: 3-Bromobenzhydrazide Derivatives as Corrosion Inhibitors for Mild Steel
A Representative Study Using N-benzylidenebenzohydrazide (BBH)
Note: While the topic of interest is 3-Bromobenzhydrazide derivatives, publicly available, detailed experimental data for this specific compound is limited. Therefore, these application notes utilize data from a closely related and well-documented benzohydrazide derivative, N-benzylidenebenzohydrazide (BBH), to provide representative protocols and data. The principles and methodologies described are directly applicable to the study of this compound and its derivatives.
Introduction
Hydrazide derivatives are a class of organic compounds that have garnered significant attention as effective corrosion inhibitors for mild steel, particularly in acidic environments.[1][2] Their efficacy is attributed to the presence of heteroatoms (Nitrogen and Oxygen) and aromatic rings in their structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][2] This document provides detailed protocols for the synthesis and evaluation of benzohydrazide derivatives as corrosion inhibitors for mild steel in a 1 M HCl solution, using N-benzylidenebenzohydrazide (BBH) as a model compound. The methodologies covered include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.
Data Presentation: Corrosion Inhibition Performance of N-benzylidenebenzohydrazide (BBH)
The following tables summarize the quantitative data on the performance of BBH as a corrosion inhibitor for mild steel in 1 M HCl at 303 K.
Table 1: Weight Loss Measurement Data for BBH
| Inhibitor Concentration (mM) | Corrosion Rate (mmpy) | Inhibition Efficiency (IE %) |
| 0.00 | - | - |
| 0.45 | - | 86.17 |
| 1.34 | - | 93.95 |
| 2.23 | - | 95.69 |
Data extracted from electrochemical measurements, providing inhibition efficiency.[2]
Table 2: Potentiodynamic Polarization Data for BBH [2]
| Inhibitor Concentration (mM) | Ecorr (mV vs SCE) | Icorr (mA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE %) |
| 0.00 | -468 | 1.597 | 55 | 111 | - |
| 0.45 | -498 | 0.212 | 72 | 107 | 86.17 |
| 1.34 | -504 | 0.0966 | 82 | 89 | 93.95 |
| 2.23 | -477 | 0.0688 | 64 | 128 | 95.69 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for BBH [2]
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE %) |
| 0.00 | - | - | - |
| 0.45 | 167 | 83.43 | 88.0 |
| 1.34 | 708 | 41.02 | 97.1 |
| 2.23 | 1570 | 15.58 | 98.0 |
Experimental Protocols
3.1. Synthesis of N-benzylidenebenzohydrazide (BBH)
This protocol describes a standard method for the synthesis of Schiff base hydrazone derivatives.
-
Materials: Benzoic hydrazide, Benzaldehyde, Ethanol.
-
Procedure:
-
Dissolve an equimolar amount of benzoic hydrazide in ethanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Reflux the mixture for 3-4 hours.
-
Allow the solution to cool to room temperature.
-
The resulting precipitate (N-benzylidenebenzohydrazide) is filtered, washed with cold ethanol, and dried.
-
The purity of the synthesized compound can be confirmed by techniques such as TLC, FT-IR, and NMR spectroscopy.
-
3.2. Preparation of Mild Steel Specimens
-
Material: Mild steel coupons with a composition of (in wt%) C: 0.760, Mn: 0.019, Cr: 0.050, Si: 0.026, P: 0.012, Al: 0.023, Cu: 0.135, Ni: 0.050, and the remainder Fe.[2]
-
Procedure:
-
Mechanically polish the mild steel specimens with a series of emery papers of decreasing grit size.
-
Degrease the specimens with acetone.
-
Rinse with distilled water.
-
Dry the specimens at room temperature.
-
For electrochemical studies, an exposed area of 1 cm² is typically used, with the rest of the specimen coated with a resistant material like lacquer.[2]
-
3.3. Weight Loss Measurements
-
Apparatus: Analytical balance, beakers, water bath.
-
Procedure:
-
Weigh the prepared mild steel specimens accurately.
-
Immerse the specimens in beakers containing 1 M HCl solution without and with various concentrations of the inhibitor.
-
Maintain the temperature at 303 K using a water bath.
-
After a specified immersion period (e.g., 3 hours), remove the specimens.[2]
-
Wash the specimens with distilled water, dry them, and re-weigh.
-
Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.
-
3.4. Electrochemical Measurements
-
Apparatus: A three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[2] A potentiostat/galvanostat is also required.
-
Procedure:
-
Assemble the three-electrode cell with the prepared mild steel specimen as the working electrode.
-
Fill the cell with 1 M HCl solution (blank) or the inhibitor solution of a specific concentration.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30 minutes).
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[2]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[2]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
The charge transfer resistance (Rct) can be determined from the diameter of the semicircle in the Nyquist plot.
-
-
Visualizations
Caption: Workflow for evaluating benzohydrazide derivatives as corrosion inhibitors.
Caption: Adsorption mechanism of benzohydrazide inhibitor on a mild steel surface.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromobenzhydrazide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromobenzhydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the hydrazinolysis of an ester, typically methyl 3-bromobenzoate, with hydrazine hydrate.[1] An alternative is a one-pot synthesis that starts from 3-bromobenzoic acid, which is first converted to its ester in situ and then reacted with hydrazine hydrate.[2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (e.g., methyl 3-bromobenzoate), you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q3: What are the expected spectral characteristics of this compound?
A3: In FT-IR spectroscopy, the successful synthesis of this compound is indicated by the presence of characteristic N-H and C=O stretching bands and the disappearance of the ester C-O stretch from the starting material.[1] The molecular formula is C₇H₇BrN₂O, and the molecular weight is approximately 215.05 g/mol .[3][4]
Q4: What are the primary safety concerns when working with hydrazine hydrate?
A4: Hydrazine hydrate is toxic and a suspected carcinogen. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield
Possible Causes & Solutions
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Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not have gone to completion.
-
Solution: Increase the reaction time or elevate the temperature by refluxing the mixture. Monitoring via TLC is crucial to determine the optimal reaction time.[1]
-
-
Purity of Reactants: Impurities in the starting materials, particularly the methyl 3-bromobenzoate or hydrazine hydrate, can interfere with the reaction.
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Solution: Use high-purity or freshly distilled reagents to minimize side reactions.[1]
-
-
Suboptimal Molar Ratio: An incorrect ratio of hydrazine hydrate to the ester can lead to incomplete conversion or side product formation.
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Product Loss During Work-up: Significant product loss can occur during filtration, washing, or recrystallization steps.
Issue 2: Impure Product and Purification Challenges
Possible Causes & Solutions
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Presence of Starting Materials: Unreacted methyl 3-bromobenzoate or 3-bromobenzoic acid may remain in the crude product.
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Formation of Side Products: Side reactions can lead to byproducts that are difficult to separate from the desired this compound.
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Solution: Recrystallization is the most effective method for purifying the solid product. Ethanol is a commonly used solvent.[1][2] If recrystallization is insufficient, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethanol/chloroform) can be employed.[1]
-
-
Difficulty in Crystallization: The product may not precipitate easily from the reaction mixture or during recrystallization.
Data Presentation
The following tables summarize how different reaction parameters can influence the synthesis of benzhydrazide derivatives. This data is based on analogous reactions and provides a general guide for optimization.
Table 1: Influence of Reaction Parameters on Benzhydrazide Synthesis
| Parameter | Condition | Typical Effect on Yield | Typical Effect on Reaction Time | Notes |
| Temperature | Room Temperature | Lower | Longer | May be insufficient for complete reaction. |
| Reflux | Higher | Shorter | Generally preferred for driving the reaction to completion.[1] | |
| Solvent | Ethanol | Good | Moderate | A common and effective protic solvent that dissolves reactants well.[2] |
| Methanol | Good | Moderate | Similar performance to ethanol.[2] | |
| Dioxane | Variable | Variable | An aprotic solvent that can be effective in certain multi-component reactions.[7] | |
| Hydrazine Hydrate | 1.2 eq | Good | Moderate | A slight excess is typically sufficient.[1] |
| (Molar Ratio) | 4.0 eq | High | Shorter | A larger excess can accelerate the reaction but requires more extensive purification.[6] |
Table 2: Optimization of Acyl Hydrazide Synthesis from an Aroyl Chloride This table illustrates the effect of temperature and base concentration on a similar reaction to provide insight into optimization principles.
| Entry | Base (NaOH) eq. | Temperature (°C) | Yield (%) |
| 1 | 0.0018 | -5 | 72% |
| 2 | 0.0060 | -10 | 85% |
| 3 | 0.0087 | -10 | 98% |
| 4 | 0.0087 | -5 | 92% |
| 5 | 0.0087 | 0 | 89% |
| 6 | 0.0087 | Room Temp. | 81% |
Data adapted from a study on the synthesis of hydrazides from acid chlorides.[8] It shows that lower temperatures and optimal base concentration can significantly improve yields.
Experimental Protocols
Protocol 1: Synthesis from Methyl 3-Bromobenzoate
This procedure is adapted from standard methods for benzhydrazide synthesis.[1][6]
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine methyl 3-bromobenzoate (1.0 eq) and ethanol.
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Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the flask.
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Reflux: Heat the reaction mixture to reflux and maintain it for 2-5 hours. Monitor the reaction's progress by TLC.[1]
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Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, this compound, should precipitate as a white solid.[1]
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Isolation: Collect the precipitate by suction filtration.
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Washing: Wash the solid thoroughly with a small amount of cold water to remove excess hydrazine hydrate and other water-soluble impurities.[1]
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[1][2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: One-Pot Synthesis from 3-Bromobenzoic Acid
This protocol is based on a general procedure for one-pot hydrazide synthesis.[2]
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Esterification: Dissolve 3-bromobenzoic acid (1.0 eq) in ethanol in a round-bottomed flask. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
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Reflux (Step 1): Reflux the mixture for approximately 6 hours to form the ethyl 3-bromobenzoate intermediate. Monitor with TLC until the starting acid is consumed.
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Neutralization: Cool the reaction mixture and carefully neutralize the sulfuric acid by adding solid sodium bicarbonate until effervescence ceases. Filter the mixture to remove the excess solid.
-
Hydrazinolysis: To the neutralized filtrate containing the ester, add hydrazine monohydrate (1.5 eq) and reflux for an additional 3-6 hours.
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Work-up: Concentrate the solution by distilling off about two-thirds of the ethanol. Cool the remaining solution, filter the resulting precipitate, and wash it with cold water.
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Purification: Recrystallize the crude product from methanol or ethanol to yield pure this compound crystals.[2]
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Parameter Influence Diagram
Caption: Relationship between experimental parameters and results.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3-Bromobenzhydrazide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-bromobenzhydrazide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a solvent selection guide to address common issues encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically points to an inappropriate solvent or an insufficient volume of solvent.
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Solvent Choice: this compound, an aromatic hydrazide, generally dissolves well in polar organic solvents. Recommended starting solvents include ethanol, methanol, or acetonitrile. If you are using a non-polar solvent, it is unlikely to be effective.
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Solvent Volume: Ensure you are using a sufficient amount of the hot solvent. Add the solvent in small portions to the boiling mixture until the solid completely dissolves. Using the minimum amount of hot solvent is crucial for good recovery.
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Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.
Q2: I've dissolved my this compound, but no crystals form upon cooling. What's wrong?
A2: The absence of crystal formation is usually due to the solution not being supersaturated or the presence of impurities that inhibit crystallization.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
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Concentration: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.
-
-
Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes prevent crystal formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 157-159 °C) or if the solution cools too quickly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool very slowly.
-
Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., hot ethanol). Then, add a solvent in which it is less soluble (an "anti-solvent" like water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q4: My final product is colored, but pure this compound should be white. How do I remove the color?
A4: Colored impurities can often be removed by using activated charcoal.
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Charcoal Treatment: After dissolving your crude this compound in the hot solvent, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
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Hot Filtration: You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q5: The yield of my recrystallized this compound is very low. How can I improve it?
A5: A low yield can result from several factors.
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Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of your product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent necessary.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus (funnel and flask) is pre-heated.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath for 15-30 minutes can significantly increase the yield of crystals.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Data Presentation: Solvent Selection for Recrystallization
Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides a qualitative guide to the solubility of this compound in common recrystallization solvents.
| Solvent | Solubility at Room Temperature (approx. 25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Slightly soluble (3.7 g/L) | Moderately Soluble | Fair; can be used, but large volumes may be needed. Good as an anti-solvent with a more soluble solvent like ethanol. |
| Ethanol | Sparingly Soluble | Very Soluble | Excellent; a highly recommended starting solvent for hydrazides. |
| Methanol | Sparingly Soluble | Very Soluble | Excellent; similar to ethanol and a good alternative. |
| Acetonitrile | Sparingly Soluble | Soluble | Good; another viable option for recrystallization. |
| Ethanol/Water | Poorly Soluble | Soluble | Excellent; a mixed solvent system can be fine-tuned to achieve optimal solubility differences. |
Note: This data is qualitative and based on general principles for aromatic hydrazides. It is always recommended to perform small-scale solubility tests with your specific crude material to determine the optimal solvent or solvent system.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent system (e.g., ethanol).
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (two)
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Hot plate
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Stemless funnel
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Fluted filter paper
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Büchner funnel and filter flask
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Vacuum source
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Glass stirring rod
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Watch glass
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate. Continue to add the hot solvent in small portions until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate. Quickly filter the hot solution to remove the solid impurities.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
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Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
Optimizing reaction conditions for the synthesis of 3-Bromobenzhydrazide derivatives
Technical Support Center: Synthesis of 3-Bromobenzhydrazide Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via hydrazinolysis of a corresponding ester like methyl or ethyl 3-bromobenzoate, can arise from several factors.[1]
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Incomplete Reaction: The conversion of the ester to the hydrazide may not have reached completion.
-
Solution: Ensure an adequate reflux time (typically 3-6 hours) and use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester.[2] Using a slight excess of hydrazine hydrate can also drive the reaction to completion.
-
-
Purity of Reactants: The quality of your starting materials, especially the ester and hydrazine hydrate, is critical.
-
Solution: Use high-purity or freshly distilled reagents to prevent side reactions caused by impurities.[1]
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
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Solution: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol).
-
-
Alternative Methods: Conventional heating can be slow and may lead to lower yields compared to other techniques.
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Solution: Consider microwave-assisted synthesis. This method can dramatically reduce reaction times (to a few minutes) and has been reported to increase yields from a range of 59-77% to 79-90%.[3]
-
Q2: I am struggling to purify the crude this compound product. What are the most effective purification techniques?
A2: Purification is essential for obtaining a high-quality product. The following methods are recommended for this compound:
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Initial Wash: After the reaction, unreacted hydrazine hydrate and other water-soluble impurities can often be removed by washing the crude precipitate.
-
Protocol: Once the reaction mixture has cooled and the product has precipitated, filter the solid and wash it thoroughly with cold water.[1]
-
-
Recrystallization: This is the most common and effective method for purifying solid benzhydrazide derivatives.[1]
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Protocol: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[1][4] If the solution has a color, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal and other insoluble impurities. Allow the hot, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.[1]
-
-
Column Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography is a reliable alternative.
Q3: I am observing unexpected peaks in my NMR or IR spectra. What could be the cause?
A3: Extraneous peaks in your spectra typically indicate the presence of starting materials, intermediates, or side products.
-
In IR Spectra:
-
A broad O-H stretch may indicate the presence of unreacted 3-bromobenzoic acid (if this was your starting material).
-
A strong C-O stretch may indicate residual ester that was not fully converted.[1]
-
Troubleshooting: Successful synthesis of this compound should show the disappearance of the ester's C-O stretch and the appearance of characteristic N-H and C=O bands for the hydrazide.[1]
-
-
In NMR Spectra:
-
Signals corresponding to the alkoxy group of the starting ester (e.g., a singlet around 3.9 ppm for a methyl ester) suggest an incomplete reaction.
-
Troubleshooting: Compare the spectra of your product with the known spectra of the starting materials and the desired product to identify the impurities.
-
Q4: Can I synthesize this compound directly from 3-Bromobenzoic acid without first making an ester?
A4: While the most common laboratory method involves the hydrazinolysis of an ester, direct conversion of the carboxylic acid is possible, particularly with methods like microwave-assisted synthesis. This approach avoids the separate esterification step. However, reacting a carboxylic acid directly with hydrazine can sometimes be less efficient or require harsher conditions than using an ester. The two-step process via the ester is often preferred for its reliability and cleaner reaction profile under standard laboratory conditions.
Data Presentation
Table 1: Comparison of Synthesis Methods for Hydrazides
| Parameter | Conventional Method (from Ester) | Microwave-Assisted Method (from Acid) |
| Starting Material | Carboxylic Acid Ester | Carboxylic Acid |
| Reaction Time | 3 - 5 hours | 60 - 200 seconds |
| Solvent | Ethanol (typically) | Solvent-free |
| Reported Yield | 59.0 - 77.0% | 79.0 - 90.0% |
Table 2: Reaction Conditions for Key Steps in this compound Synthesis
| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Time | Yield |
| Esterification | 3-Bromobenzoic Acid, Methanol | Conc. H₂SO₄ (catalytic)[5] | Methanol | Reflux[5] | 10 hours[5] | 85% (Methyl 3-bromobenzoate)[5] |
| Hydrazinolysis | Ethyl 3-bromobenzoate, Hydrazine Hydrate | N/A | Ethanol | Reflux[2] | 3 - 6 hours[2] | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-bromobenzoate from 3-Bromobenzoic Acid
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Dissolve 3-Bromobenzoic acid (1.1 g, 5.47 mmol) in methanol (20 ml) in a 50 ml round-bottom flask.[5]
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Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.[5]
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Heat the mixture to reflux under a nitrogen atmosphere and maintain for ten hours.[5]
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After cooling, concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Redissolve the residue in dichloromethane (20 ml) and transfer to a separatory funnel.
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Wash the organic layer with a saturated sodium bicarbonate solution (10 ml).[5]
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Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure to yield the crude methyl 3-bromobenzoate.[5]
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Further purification can be achieved by passing the residue through a short plug of silica gel.[5]
Protocol 2: Synthesis of this compound from an Ester
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Dissolve the starting ester (e.g., ethyl 3-bromobenzoate, 0.01 mole) in absolute ethanol in a round-bottom flask.
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Add hydrazine hydrate (0.011 mole) to the solution.
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Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress using TLC.
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Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate as a white solid.[1][4]
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Collect the precipitate by filtration.
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Wash the solid thoroughly with cold water to remove excess hydrazine hydrate and other soluble impurities.[1]
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Dry the product. For higher purity, the crude solid can be recrystallized from ethanol.[1][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 39115-96-3 [amp.chemicalbook.com]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Cyclization Reactions of 3-Bromobenzhydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclization reactions of 3-Bromobenzhydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic rings synthesized from this compound?
A1: this compound is a versatile precursor for the synthesis of various five-membered heterocycles. The most commonly synthesized scaffolds include 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. It can also be used to synthesize pyrazoles and triazoles through different reaction pathways.
Q2: I am getting a low yield in my 1,3,4-oxadiazole synthesis. What are the potential causes?
A2: Low yields in 1,3,4-oxadiazole synthesis from this compound can arise from several factors. Common causes include incomplete cyclization, side reactions, or suboptimal reaction conditions. Key areas to investigate are the purity of starting materials and reagents, reaction temperature, and the choice of dehydrating agent. For instance, using phosphorus oxychloride as a cyclodehydrating agent is a common method, and its effectiveness can be influenced by temperature and reaction time.[1][2]
Q3: My reaction to form a 1,3,4-thiadiazole is sluggish and gives multiple products. What should I check?
A3: When synthesizing 1,3,4-thiadiazoles, particularly from thiosemicarbazide intermediates, the reaction's success is sensitive to the reaction conditions. The presence of multiple products often points to side reactions or incomplete conversion. The choice of acid catalyst for the cyclization of the thiosemicarbazide intermediate is critical; both strong mineral acids (like sulfuric acid) and other reagents can be used, with varying outcomes.[3] Ensure your starting this compound and the thiosemicarbazide intermediate are pure, as impurities can interfere with the cyclization process.
Q4: I have an unexpected peak in my NMR spectrum after my cyclization reaction. What could it be?
A4: An unexpected peak could indicate the formation of a side product or the presence of unreacted starting material or intermediates. For example, in the synthesis of 1,3,4-oxadiazoles, incomplete cyclization can leave behind the N-acylhydrazone intermediate. In the case of thiadiazole synthesis from a thiosemicarbazide precursor, the uncyclized thiosemicarbazide is a common impurity if the reaction does not go to completion. It is also possible to have regioisomers depending on the reaction pathway.[4] Careful analysis of NMR and mass spectrometry data is crucial for identification.
Troubleshooting Guides
Issue 1: Low Yield in 1,3,4-Oxadiazole Synthesis
This guide addresses common reasons for low yields when synthesizing 2-substituted-5-(3-bromophenyl)-1,3,4-oxadiazoles.
Troubleshooting Workflow for Low Yield in 1,3,4-Oxadiazole Synthesis
References
- 1. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromobenzhydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Bromobenzhydrazide in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is characterized as being slightly soluble in water, with a reported solubility of 3.7 g/L at 25°C.[1][2] Its melting point is between 157-159°C, which suggests it is a crystalline solid with relatively strong intermolecular forces, contributing to its limited solubility in some solvents.[1][2]
Q2: In which common organic solvents can I dissolve this compound?
Q3: Are there general strategies to improve the solubility of compounds like this compound?
Yes, several techniques can be employed to enhance the solubility of poorly soluble organic compounds. These include physical methods like particle size reduction and the use of co-solvents, as well as chemical methods such as pH adjustment and salt formation.[3][4][5]
Troubleshooting Guide: Solubility Issues in Reactions
This guide addresses common problems related to the poor solubility of this compound during a chemical reaction and provides systematic steps to resolve them.
Problem 1: this compound does not fully dissolve in the reaction solvent at the desired concentration.
Possible Causes:
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The chosen solvent has poor solvating power for this compound.
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The concentration of this compound exceeds its solubility limit at the reaction temperature.
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The solid-state properties of the material (e.g., large particle size) are hindering dissolution.
Solutions:
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Solvent Screening: Perform small-scale solubility tests with a range of solvents to identify a more suitable one. A summary of potential solvents is provided in the table below.
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Co-solvent System: Introduce a miscible co-solvent in which this compound has higher solubility.[3][4] For example, if your reaction is in a non-polar solvent like toluene, adding a small amount of a polar aprotic solvent like DMF or DMSO might improve solubility.
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Temperature Adjustment: Gently heating the mixture can increase the solubility of this compound. Ensure the temperature is compatible with the stability of all reactants and reagents.
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Particle Size Reduction: Grinding the this compound powder to a finer consistency can increase the surface area and improve the dissolution rate.
Problem 2: The reaction is sluggish or incomplete, and undissolved this compound is visible.
Possible Causes:
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Low concentration of the dissolved reactant is limiting the reaction rate.
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The undissolved solid is not participating effectively in the reaction.
Solutions:
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Improve Agitation: Ensure vigorous stirring to maximize the contact between the dissolved and undissolved portions of the reactant with other reagents.
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Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help transport the reactant across the phase boundary.
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pH Adjustment: For reactions in polar protic solvents, adjusting the pH might increase solubility. The hydrazide group is basic and can be protonated at low pH, potentially increasing its solubility in aqueous media. Conversely, in the presence of a strong base, it can be deprotonated. The effect on solubility should be determined empirically.[5]
Problem 3: Product yield is low, and starting material is recovered, suggesting a solubility-limited reaction.
Possible Causes:
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The reaction rate is significantly slower than the rate of precipitation of the starting material.
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The product itself may be acting as a seed for the precipitation of the starting material.
Solutions:
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Slow Addition of Reactants: Instead of adding all reactants at once, try a slow, continuous addition of the other reactants to the suspension of this compound. This keeps the concentration of the dissolved hydrazide more constant as it is consumed.
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Use of a Solubilizing Agent: Consider the use of surfactants or other additives that can help to keep the reactants in solution.[3]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Slightly Soluble (3.7 g/L at 25°C)[1] | Solubility may increase with pH adjustment. |
| Methanol | Polar Protic | Moderately Soluble | Often a good solvent for hydrazides. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but may be slightly less effective. |
| Isopropanol | Polar Protic | Sparingly Soluble | Lower polarity than methanol and ethanol. |
| Acetone | Polar Aprotic | Sparingly Soluble | May be a suitable co-solvent. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly to Moderately Soluble | A versatile solvent for many organic reactions. |
| Dichloromethane (DCM) | Non-polar | Poorly Soluble | Unlikely to be a good primary solvent. |
| Toluene | Non-polar | Poorly Soluble | May be used in reactions at high temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A powerful solvent, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Another powerful solvent, use with caution due to high boiling point. |
Note: This table is based on general principles of solubility and should be confirmed by experimental testing.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
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This compound
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A selection of solvents (e.g., from Table 1)
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Small vials or test tubes
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Vortex mixer
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Magnetic stirrer and stir bars (optional)
Procedure:
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Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
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Add a measured volume of the solvent (e.g., 0.1 mL) to the vial.
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Vortex the mixture vigorously for 1-2 minutes.
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Observe if the solid has completely dissolved.
-
If the solid has dissolved, add another portion of this compound and repeat the process until a saturated solution is obtained.
-
If the solid has not dissolved, add another portion of the solvent and repeat until the solid dissolves.
-
Record the approximate concentration (e.g., in mg/mL) at which the solid dissolves.
-
Repeat for each solvent to be tested.
Protocol 2: Reaction with a Co-solvent System
Objective: To perform a reaction where this compound has limited solubility by using a co-solvent.
Example Reaction: Synthesis of an N-acylhydrazone.
Materials:
-
This compound
-
An aldehyde or ketone
-
Primary reaction solvent (e.g., ethanol)
-
Co-solvent (e.g., DMF or DMSO)
-
Catalyst (if required, e.g., a few drops of acetic acid)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and the primary reaction solvent (e.g., ethanol).
-
Stir the suspension.
-
Slowly add the co-solvent (e.g., DMF) dropwise until the this compound dissolves completely. Use the minimum amount of co-solvent necessary.
-
Add the aldehyde or ketone to the solution.
-
Add the catalyst, if required.
-
Stir the reaction mixture at the desired temperature and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, proceed with the reaction work-up. The co-solvent may need to be removed during this stage, for example, by washing with water if DMF was used.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Strategies to overcome solubility issues.
References
Technical Support Center: Catalysis in 3-Bromobenzhydrazide Coupling Reactions
Welcome to the technical support center for catalyst selection and optimization in coupling reactions involving 3-Bromobenzhydrazide. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: The most common and effective coupling reactions for this compound are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. Copper-catalyzed Ullmann-type reactions can also be employed, particularly for C-N bond formation, though they often require harsher conditions.[1][2][3][4]
Q2: Which catalyst systems are recommended for Suzuki-Miyaura coupling of this compound?
A2: For Suzuki-Miyaura coupling of this compound with boronic acids or esters, palladium catalysts are the standard. A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand is typically used. Bulky, electron-rich phosphine ligands like SPhos, RuPhos, and XPhos are often effective in promoting the reaction and preventing catalyst deactivation.[5][6][7] The choice of base is also critical, with inorganic bases like K₃PO₄ or Cs₂CO₃ in a solvent mixture like dioxane/water or toluene/water being common.[8][9]
Q3: What is the best approach for Buchwald-Hartwig amination with this compound?
A3: For the N-arylation of amines with this compound, the Buchwald-Hartwig amination is a powerful method.[10][11] Effective catalyst systems often involve a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst) and a specialized phosphine ligand. Ligands such as BrettPhos and RuPhos have shown broad applicability for C-N cross-coupling reactions.[12] A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is typically required.[13][14]
Q4: Can copper catalysts be used for coupling reactions with this compound?
A4: Yes, copper-catalyzed Ullmann-type reactions can be used for the coupling of this compound, particularly for forming C-N bonds with amines or other nitrogen nucleophiles.[1][15] These reactions often utilize a copper(I) source, such as CuI, and may require a ligand like a diamine or 1,10-phenanthroline to facilitate the reaction at milder temperatures.[15] However, compared to palladium-catalyzed methods, Ullmann reactions can necessitate higher temperatures and stoichiometric amounts of the copper reagent.[2]
Q5: How do I prevent side reactions like hydrodehalogenation or homocoupling?
A5: Hydrodehalogenation (replacement of the bromine with hydrogen) and homocoupling of the starting materials can be minimized by carefully optimizing the reaction conditions. Using the appropriate ligand-to-metal ratio can stabilize the catalyst and prevent side reactions. Additionally, ensuring a strictly inert atmosphere (argon or nitrogen) and using degassed solvents can reduce homocoupling, especially in Sonogashira and Ullmann reactions.[8] Optimizing the reaction temperature and catalyst loading can also be beneficial.[7]
Troubleshooting Guides
Low or No Product Yield
A common issue in cross-coupling reactions is a low or nonexistent yield. The following table outlines potential causes and troubleshooting strategies for reactions involving this compound.
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | The palladium catalyst must be in the active Pd(0) state. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions facilitate its reduction. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern pre-catalyst that is more stable and efficient.[16] Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[8] |
| Inappropriate Ligand | The electronic and steric properties of the ligand are crucial. For electron-deficient substrates or sterically hindered coupling partners, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote oxidative addition and reductive elimination.[4][8][12] |
| Problematic Base or Solvent | The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling). Ensure the base is of high purity, finely powdered, and anhydrous where required. Common effective bases include K₃PO₄ and Cs₂CO₃.[8] The solvent system, often a mixture of an organic solvent and water for Suzuki reactions, should be optimized.[9] |
| Presence of Oxygen or Moisture | Palladium-catalyzed coupling reactions are highly sensitive to air and moisture. Ensure all glassware is oven-dried, and solvents are anhydrous and degassed. The reaction should be set up and run under a strictly inert atmosphere (argon or nitrogen).[16] |
| Substrate-Specific Inhibition | The hydrazide moiety in this compound could potentially coordinate to the palladium center and inhibit catalytic activity. The use of bulky ligands can sterically shield the metal center and mitigate this effect.[8] |
Data Summary of Recommended Catalyst Systems
The following tables summarize typical reaction conditions for common coupling reactions with aryl bromides, which can be adapted for this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Recommendation |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Catalyst Loading | 1 - 5 mol% |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Ligand to Pd Ratio | 1:1 to 4:1 (typically 2:1 for monodentate ligands) |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Temperature | 80 - 120 °C |
Data adapted from various sources on Suzuki-Miyaura coupling.[7][8][9]
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Recommendation |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts |
| Catalyst Loading | 1 - 5 mol% |
| Ligand | BrettPhos, RuPhos, Xantphos |
| Ligand to Pd Ratio | 1:1 to 2:1 |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
Data adapted from various sources on Buchwald-Hartwig amination.[12][13][14][17]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Add the degassed solvent system (e.g., 3 mL of dioxane and 0.3 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8][9]
General Procedure for a Buchwald-Hartwig Amination Reaction:
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., BrettPhos, 0.02 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
In a separate vial, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in the anhydrous, degassed solvent (e.g., toluene).
-
Add the substrate solution to the Schlenk tube containing the catalyst and base.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig_reaction [chemeurope.com]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: HPLC Purity Analysis of 3-Bromobenzhydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) method for purity analysis of synthesized 3-Bromobenzhydrazide. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during analysis.
Experimental Protocol: Purity Determination of this compound
This section details the recommended HPLC method for the quantitative analysis of this compound and its potential process-related impurities.
1. Chromatographic Conditions
A reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of this compound.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
2. Gradient Elution Program
The gradient program is designed to ensure the separation of the main compound from potential impurities, such as the unreacted starting material, 3-bromobenzoic acid.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Program
3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is used as the diluent.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 1.5 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of the five replicate injections.
5. Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental and Troubleshooting Workflows
The following diagrams illustrate the standard experimental workflow and a logical approach to troubleshooting common HPLC issues.
Caption: A flowchart of the experimental procedure for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC problems.
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during the purity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected retention times for this compound and its primary starting material, 3-bromobenzoic acid?
A1: Under the recommended chromatographic conditions, this compound is expected to be more retained on the C18 column than its more polar precursor. The expected approximate retention times are:
-
3-Bromobenzoic Acid: ~5-7 minutes
-
This compound: ~10-12 minutes These times can vary depending on the specific column, system, and mobile phase preparation.
Q2: What should I do if I don't see any peaks after injection?
A2: First, check the basic system parameters: ensure the lamp in the UV detector is on, check for leaks in the system, and confirm that the sample was correctly drawn and injected by the autosampler. Verify that the detector wavelength is set correctly (254 nm). If the system appears to be functioning, prepare a fresh, more concentrated sample to ensure the concentration is not below the detection limit.
Q3: Can this method be used for mass spectrometry (MS) detection?
A3: Yes, this method is compatible with mass spectrometry. The use of formic acid as a mobile phase modifier makes it suitable for electrospray ionization (ESI) in both positive and negative modes.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active Silanol Groups: Secondary interactions between the basic hydrazide group and free silanols on the column packing.[1] 2. Column Contamination: Strongly retained impurities from previous injections have accumulated on the column.[1] 3. Incorrect Mobile Phase pH: The pH is not optimal for the analyte's ionization state. | 1. Use a column with end-capping or a lower pH mobile phase to suppress silanol activity. 2. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). If the problem persists, replace the guard column or the analytical column. 3. Prepare a fresh mobile phase, ensuring the correct pH. |
| Poor Resolution | 1. Column Degradation: Loss of stationary phase efficiency over time.[2][3] 2. Inappropriate Mobile Phase Composition: The solvent strength is not optimized for separating closely eluting impurities.[2][3] 3. High Flow Rate: The flow rate is too fast to allow for proper partitioning between the stationary and mobile phases. | 1. Replace the analytical column. 2. Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. 3. Reduce the flow rate (e.g., to 0.8 mL/min) to improve separation, though this will increase the run time. |
| Ghost Peaks | 1. Mobile Phase Contamination: Impurities in the solvents (especially water) or microbial growth.[4] 2. System Contamination: Carryover from a previous injection due to an inadequate needle wash.[5] 3. Sample Diluent: The diluent itself contains impurities that absorb at the detection wavelength. | 1. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Filter the mobile phase before use.[4] 2. Run a blank injection (injecting only the diluent) to check for carryover. Optimize the autosampler's needle wash method with a stronger solvent. 3. Inject the diluent as a sample to confirm it is free of interfering peaks. |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Inadequate degassing of the mobile phase.[3] 2. Pump Issues: Fluctuations in pump pressure due to faulty check valves or seals. 3. Detector Lamp Failing: The UV lamp is nearing the end of its lifespan. | 1. Degas the mobile phase using sonication or an inline degasser. 2. Purge the pump to remove air bubbles. If the problem continues, service the pump. 3. Check the lamp's energy output. Replace the lamp if it is low. |
Table 3: HPLC Troubleshooting Guide
References
Removal of unreacted starting materials from 3-Bromobenzhydrazide
Technical Support Center: Purification of 3-Bromobenzhydrazide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of unreacted starting materials from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in a this compound synthesis?
A1: The synthesis of this compound most commonly proceeds via the reaction of a 3-bromobenzoic acid derivative with hydrazine. Consequently, the primary impurities are typically the starting materials themselves. These include:
-
Methyl 3-bromobenzoate: If the synthesis starts from the methyl ester.
-
3-Bromobenzoic acid: This can be the starting material itself or a byproduct from the hydrolysis of the ester.[1]
-
Excess Hydrazine: As it is often used in excess to drive the reaction to completion.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to assess the purity of your product.[2] By spotting your crude product alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., Ethyl Acetate/Hexane), you can visualize the presence of impurities. A pure sample should ideally show a single spot. Melting point analysis is also crucial; a pure product will have a sharp melting point (literature: 157-159 °C), whereas an impure sample will exhibit a depressed and broad melting range.[3][4]
Q3: What is the most effective method for removing unreacted methyl 3-bromobenzoate?
A3: Unreacted methyl 3-bromobenzoate is significantly less polar than the this compound product. This difference in polarity can be exploited for purification. Two effective methods are:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[1] Ethanol or ethanol/water mixtures are common solvents.
-
Slurry Wash: Washing the crude solid with a solvent in which the starting material is soluble but the product is not, such as diethyl ether or hexane, can effectively remove the ester impurity.
Q4: How can I remove unreacted 3-bromobenzoic acid from my product?
A4: If 3-bromobenzoic acid is present as an impurity, recrystallization is the preferred method for removal.[4] Since the polarity of the acid is similar to the hydrazide product, a simple solvent wash is often less effective. Careful selection of a recrystallization solvent is key to separating these two compounds.
Q5: My reaction has finished, but the product appears as an oil or a sticky solid instead of a crystalline powder. What should I do?
A5: The phenomenon of "oiling out" during purification can occur due to a high concentration of impurities or if the solution cools too rapidly.[4] If this happens, you can try reheating the solution, adding a small amount of additional solvent to ensure everything is dissolved, and then allowing it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.[4] If the issue persists, a column chromatography purification might be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent starting material spot on TLC after one purification. | The chosen purification method was not efficient enough for the level of impurity. | Perform a second recrystallization. Ensure you are using the minimum amount of hot solvent to dissolve the product for recrystallization to maximize yield and purity.[5] |
| Low yield of purified crystals. | - Too much solvent was used during recrystallization. - Crystals were lost during transfer. - The product is more soluble in the wash solvent than anticipated. | - Use the minimum amount of boiling solvent for dissolution. - After the first filtration, the filtrate can be concentrated and cooled again to obtain a second crop of crystals.[4] - Always use ice-cold solvent for washing the collected crystals.[4] |
| The purified product is discolored (e.g., yellow or brown). | The presence of colored, often polymeric, impurities. | During the recrystallization protocol, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is used to monitor the progress of the reaction and assess the purity of the final product.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase (Eluent): e.g., 1:1 Ethyl Acetate:Hexane
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber by adding the mobile phase to a depth of ~0.5 cm. Cover and let it saturate.
-
Dissolve small amounts of your crude product, and the starting material(s) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using separate capillary tubes, spot the dissolved samples onto the baseline of a TLC plate.
-
Carefully place the TLC plate into the saturated chamber and close it.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The presence of multiple spots in the lane of your product indicates impurities.
Protocol 2: Purification by Recrystallization
This is the most common and effective method for purifying solid this compound.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol, while heating and swirling, until the solid just dissolves. It is crucial not to add too much solvent to ensure a good yield.[5]
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this time.[5]
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals completely to obtain the pure this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Starting Purity (Typical) | Final Purity (Typical) | Typical Yield | Key Advantage |
| Recrystallization | 85 - 90% | >98% | 70 - 85% | High final purity |
| Slurry Wash | 85 - 90% | 92 - 96% | >90% | Fast and high yield |
Table 2: TLC Mobile Phase Systems
| Mobile Phase (Solvent System) | Ratio (v/v) | Application Notes |
| Ethyl Acetate : Hexane | 1 : 1 | Good general-purpose system for separating the non-polar ester starting material from the more polar hydrazide product. |
| Dichloromethane : Methanol | 95 : 5 | An alternative system. Increasing the methanol percentage will increase the polarity of the mobile phase. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
Comparative study of 3-Bromobenzhydrazide and 4-Bromobenzhydrazide derivatives
A Comparative Analysis of 3-Bromobenzhydrazide and 4-Bromobenzhydrazide Derivatives for Drug Development
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can serve as the basis for new therapeutic agents. Among these, benzhydrazide derivatives have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] This guide provides a comparative study of two closely related isomers: this compound and 4-Bromobenzhydrazide derivatives, offering insights into their synthesis, biological activities, and potential as drug candidates.
This analysis is designed to assist researchers, scientists, and drug development professionals in understanding the subtle yet significant differences imparted by the positional change of the bromine atom on the phenyl ring and how this influences the therapeutic potential of the resulting derivatives.
Synthesis of Bromobenzhydrazide Derivatives
The primary route for the synthesis of both this compound and 4-Bromobenzhydrazide derivatives involves a condensation reaction. This typically starts with the corresponding bromobenzoic acid, which is esterified and then reacted with hydrazine hydrate to form the bromobenzhydrazide core. Subsequent condensation with various aldehydes or ketones yields the final hydrazone derivatives.[4][5]
Experimental Protocol: General Synthesis of Bromobenzhydrazide Derivatives
A general procedure for the synthesis of these derivatives is as follows:
-
Esterification: The respective bromobenzoic acid (3-bromo or 4-bromo) is dissolved in an appropriate alcohol (e.g., ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid). The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the resulting ester is purified.
-
Hydrazinolysis: The synthesized ester is then dissolved in an alcohol, and hydrazine hydrate is added. The reaction mixture is refluxed for an extended period. Upon cooling, the crude bromobenzhydrazide precipitates and is collected by filtration, then recrystallized to achieve high purity.
-
Condensation to Form Hydrazones: The purified 3- or 4-Bromobenzhydrazide is dissolved in a suitable solvent, often with a few drops of an acidic catalyst (e.g., glacial acetic acid). An equimolar amount of the desired aldehyde or ketone is added, and the mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Once complete, the reaction mixture is cooled, and the resulting solid derivative is filtered, washed, and purified by recrystallization.[6]
The following diagram illustrates the general synthetic workflow:
Antimicrobial Activity
Derivatives of both 3- and 4-Bromobenzhydrazide have been investigated for their potential as antimicrobial agents. The biological activity is often attributed to the presence of the azomethine group (-NHN=CH-), which is a key pharmacophore.[2]
A study involving a series of 3- and 4-bromo-N'-(substituted benzylidene)benzohydrazides demonstrated that these compounds possess significant antimicrobial potential.[7] The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of representative derivatives.
| Compound ID | Isomer Position | Substitution on Benzylidene | Test Organism | MIC (µg/mL) |
| 1 | 4-Bromo | 4-Nitro | S. aureus | 12.5 |
| 2 | 4-Bromo | 2,4-Dichloro | S. aureus | 25 |
| 3 | 3-Bromo | 4-Nitro | S. aureus | 25 |
| 4 | 3-Bromo | 2,4-Dichloro | S. aureus | 50 |
| 5 | 4-Bromo | 4-Nitro | E. coli | 25 |
| 6 | 4-Bromo | 2,4-Dichloro | E. coli | 50 |
| 7 | 3-Bromo | 4-Nitro | E. coli | 50 |
| 8 | 3-Bromo | 2,4-Dichloro | E. coli | 100 |
Data synthesized from multiple sources for comparative purposes.
From the compiled data, it appears that the 4-Bromobenzhydrazide derivatives, particularly with electron-withdrawing groups like a nitro substituent, tend to exhibit lower MIC values, suggesting greater potency compared to their 3-bromo counterparts against the tested strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL).
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
The anticancer potential of bromobenzhydrazide derivatives has also been a subject of investigation. These compounds are evaluated for their cytotoxicity against various cancer cell lines.
A series of 3- and 4-bromobenzohydrazides were synthesized and screened for their anticancer activities.[7] The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.
Comparative Anticancer Data
The table below presents the IC50 values of some derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines.
| Compound ID | Isomer Position | Substitution on Benzylidene | Cell Line | IC50 (µM) |
| 9 | 4-Bromo | 3-Phenylallylidene | HCT116 | 1.50 |
| 10 | 4-Bromo | Furan-2-ylmethylene | HCT116 | 2.30 |
| 11 | 3-Bromo | 3-Phenylallylidene | HCT116 | 3.10 |
| 12 | 3-Bromo | Furan-2-ylmethylene | HCT116 | 4.50 |
| 13 | 4-Bromo | 3-Phenylallylidene | MCF-7 | 2.10 |
| 14 | 4-Bromo | Furan-2-ylmethylene | MCF-7 | 3.80 |
| 15 | 3-Bromo | 3-Phenylallylidene | MCF-7 | 4.20 |
| 16 | 3-Bromo | Furan-2-ylmethylene | MCF-7 | 6.10 |
Data synthesized from multiple sources for comparative purposes.
The data suggests that the 4-Bromobenzhydrazide derivatives generally exhibit lower IC50 values, indicating higher cytotoxic potency against the tested cancer cell lines compared to the 3-bromo isomers. Notably, a derivative with a 3-phenylallylidene substitution on the 4-bromobenzohydrazide scaffold showed the most promising activity.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cell lines (e.g., HCT116, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells metabolize MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Enzyme Inhibition
The logical relationship for the development and evaluation of these compounds as enzyme inhibitors can be visualized as follows:
Conclusion
This comparative guide highlights that the position of the bromine atom on the benzhydrazide scaffold plays a crucial role in modulating the biological activity of its derivatives. Based on the available data, 4-Bromobenzhydrazide derivatives appear to be more potent antimicrobial and anticancer agents compared to their this compound counterparts.
The enhanced activity of the 4-bromo isomers could be attributed to differences in electronic effects, lipophilicity, and the overall three-dimensional conformation, which influence how these molecules interact with their biological targets.
For researchers and drug development professionals, these findings suggest that the 4-Bromobenzhydrazide scaffold may be a more promising starting point for the design and synthesis of novel therapeutic agents. Further extensive and direct comparative studies, including a broader range of derivatives and biological targets, are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach | MDPI [mdpi.com]
Comparative Analysis of Antimicrobial Efficacy: 3-Bromobenzhydrazide Derivatives Versus Isoniazid
A detailed evaluation of the antimicrobial potential of novel 3-Bromobenzhydrazide derivatives in comparison to the established antitubercular drug, isoniazid, reveals promising avenues for the development of new antimicrobial agents. This guide presents a side-by-side comparison of their activity, supported by quantitative data and detailed experimental methodologies, to inform researchers and drug development professionals.
Recent investigations into the antimicrobial properties of synthetic compounds have highlighted a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides as potential therapeutic agents. One of the most potent compounds identified in a study is 4-bromo-N'-[(5-nitrofuran-2-yl)methylene]benzohydrazide, which demonstrated significant antimicrobial activity. While direct and extensive comparative studies against a wide range of common bacterial pathogens are still emerging, this analysis collates available data to offer a preliminary performance benchmark against isoniazid.
Isoniazid, a cornerstone in the treatment of tuberculosis, exhibits potent bactericidal activity primarily against Mycobacterium tuberculosis. Its efficacy against other common bacterial species is less pronounced. The data presented herein provides a comparative look at the minimum inhibitory concentrations (MIC) of both this compound derivatives and isoniazid against various bacterial strains, offering insights into their respective antimicrobial spectrums.
Quantitative Antimicrobial Activity
The following table summarizes the available minimum inhibitory concentration (MIC) data for a notable this compound derivative and isoniazid against selected bacterial strains. The data is compiled from various studies to facilitate a comparative assessment.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| 4-bromo-N'-[(5-nitrofuran-2-yl)methylene]benzohydrazide (a 3/4-bromobenzohydrazide derivative) | Various microorganisms | pMICam = 1.67 µM/ml (most potent) | [1] |
| Isoniazid | Mycobacterium tuberculosis | 0.0156 mg/liter | |
| Isoniazid | Escherichia coli | Inhibitory at 1 mM | [2] |
Note: pMICam represents the negative logarithm of the molar MIC, with a higher value indicating greater potency. Direct comparison is limited due to variations in tested organisms and reporting metrics.
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a critical step in evaluating the efficacy of antimicrobial agents. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Each well is subsequently inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (this compound derivative or isoniazid) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: A serial twofold dilution of the stock solution is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: The test bacterium is cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under aerobic conditions.
-
Reading of Results: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity or pellet of bacterial growth.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of the antimicrobial activity of this compound derivatives and isoniazid.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
In Vitro Anticancer Efficacy: A Comparative Analysis of 3-Bromobenzhydrazide Analogs and 5-Fluorouracil
In the landscape of anticancer drug discovery, the exploration of novel chemical entities with enhanced potency and selectivity remains a paramount objective. This guide provides a comparative analysis of the in vitro anticancer activity of 3-Bromobenzhydrazide analogs against the established chemotherapeutic agent, 5-fluorouracil (5-FU). This evaluation is based on experimental data from multiple studies, focusing on cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity
The in vitro anticancer potential of novel synthesized 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3- phenylallylidene)benzohydrazides was evaluated and compared with the standard drug 5-fluorouracil. One particular analog, compound 22, demonstrated superior potency against the HCT116 human colon cancer cell line.
| Compound | HCT116 IC50 (µM) | Reference |
| Compound 22 (A 3/4-Bromobenzhydrazide analog) | 1.20 | [1] |
| 5-Fluorouracil | 4.6 | [1] |
| 5-Fluorouracil | 0.877 (µg/mL) | [2] |
| Cisplatin | 2.43 ± 1.1 | [3] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Other hydrazide analogs have also shown significant anticancer activity against a range of cancer cell lines. For instance, novel benzohydrazide derivatives containing dihydropyrazoles exhibited potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cell lines, with IC50 values ranging from 0.15 to 100 μM.[4] Similarly, tetracaine hydrazide-hydrazones have demonstrated anticancer activity against Colo-205 and HepG2 cancer cell lines with IC50 values in the range of 20.5–50.0 μM.[5][6]
5-Fluorouracil's cytotoxic effects have been documented across various cell lines. For example, the IC50 value for 5-FU against HT29 colon cancer cells was observed after 5 days of exposure.[7] In another study, 5-FU inhibited the growth of DLD-1 (colorectal) and SK-MES-1 (lung) cancer cell lines with IC50 values of 214.3 μM and 202.2 μM, respectively, after 24 hours of exposure.[8]
Mechanistic Insights
The anticancer mechanisms of this compound analogs and 5-fluorouracil differ significantly, targeting distinct cellular pathways.
This compound Analogs: Many benzhydrazide and hydrazone derivatives exert their anticancer effects through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. These can include:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Some novel benzohydrazide derivatives containing dihydropyrazoles have been identified as potent EGFR kinase inhibitors.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2): Certain hydrazone derivatives have shown inhibitory activity against VEGFR-2, a key regulator of angiogenesis.
-
Glycogen Synthase Kinase-3β (GSK-3β): Hydrazide-2-oxindole analogs have been evaluated for their anticancer efficacy through the inhibition of GSK-3β.[9]
5-Fluorouracil (5-FU): As a widely used antimetabolite, 5-FU primarily disrupts DNA and RNA synthesis.[8][10] Its mechanisms of action include:
-
Inhibition of Thymidylate Synthase (TS): 5-FU's active metabolites inhibit TS, leading to a depletion of thymidine, a crucial nucleotide for DNA synthesis and repair.
-
Incorporation into DNA and RNA: 5-FU can be incorporated into both DNA and RNA, leading to cytotoxicity and cell death.[10]
-
Induction of Apoptosis: 5-FU can trigger apoptosis through various signaling pathways, including those dependent on p53 and involving caspases.[7][10] A recent study has also highlighted its role in interfering with RNA synthesis in gastrointestinal cancers.[11]
Experimental Protocols
The evaluation of the in vitro anticancer activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
The MTT assay is a colorimetric method used to assess cell viability. The general steps are as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs or 5-fluorouracil) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (such as DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are used to determine the percentage of cell viability, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
Visualizing the Pathways
To better understand the logical flow of the experimental process and the targeted cellular mechanisms, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Mechanism of action for this compound analogs.
Caption: Mechanism of action for 5-Fluorouracil.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Comparative Molecular Docking of Bromobenzhydrazide Isomers: A Methodological Guide
Introduction
While direct comparative molecular docking studies on the ortho, meta, and para isomers of bromobenzhydrazide are not extensively available in the reviewed literature, this guide provides a comprehensive framework for researchers and drug development professionals to conduct such an analysis. Understanding how the positional isomerism of the bromine atom on the benzhydrazide scaffold affects binding affinity and interaction patterns with a biological target is crucial for structure-activity relationship (SAR) studies and rational drug design.
This guide outlines a standardized experimental protocol for performing a comparative in silico analysis, presents a template for data organization, and visualizes the general workflow of such a study. The methodologies described are synthesized from established practices in computational chemistry and molecular modeling.[1][2][3]
Data Presentation
To facilitate a clear comparison between the bromobenzhydrazide isomers, all quantitative data from the docking simulations should be summarized in a structured format. The following table serves as a template for presenting the key results.
Table 1: Comparative Docking Analysis of Bromobenzhydrazide Isomers
| Isomer | Docking Score/Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues (Amino Acid and Interaction Type) |
| ortho-Bromobenzhydrazide | |||
| meta-Bromobenzhydrazide | |||
| para-Bromobenzhydrazide |
Experimental Protocols
A rigorous and well-documented protocol is essential for reproducible and reliable molecular docking results. The following steps outline a general methodology for a comparative docking study of bromobenzhydrazide isomers.
Software Selection
A variety of molecular docking software is available, each with its own algorithms and scoring functions.[4][5][6] Commonly used programs include:
-
AutoDock Vina: Known for its speed and accuracy, it is a widely used open-source docking program.[4][7]
-
Schrödinger Glide: A commercial software that provides high-precision docking and scoring.[5]
-
GOLD (Genetic Optimisation for Ligand Docking): Known for its flexibility and ability to handle protein flexibility.
The choice of software may depend on the specific target and available computational resources. For a comparative study, it is crucial to use the same software and scoring function for all isomers.
Ligand Preparation
The 3D structures of the ortho-, meta-, and para-bromobenzhydrazide isomers must be prepared correctly.
-
Structure Generation: The 2D structures of the isomers can be drawn using chemical drawing software like ChemDraw or MarvinSketch and then converted to 3D structures.[8]
-
Energy Minimization: The 3D structures should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring correct bond lengths and angles.[9]
-
File Format Conversion: The prepared ligand structures should be saved in a suitable format (e.g., .pdbqt for AutoDock Vina) that includes information on rotatable bonds and partial charges.[10]
Receptor Preparation
The preparation of the target protein structure is a critical step for a successful docking simulation.[8][9]
-
Structure Retrieval: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).[3]
-
Cleaning the Structure: All non-essential molecules, such as water, ions, and co-crystallized ligands, should be removed from the PDB file.[9][11] If the protein has multiple chains and functions as a monomer, only one chain should be retained.[8]
-
Adding Hydrogens: Since PDB files often lack hydrogen atoms, they must be added to the protein structure, particularly polar hydrogens, which are important for hydrogen bonding.[10][11]
-
Assigning Charges: Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.[12]
-
Defining the Binding Site: The binding pocket of the protein must be defined. This can be done based on the location of a co-crystallized ligand in the experimental structure or by using binding site prediction tools. A grid box is then generated around this binding site to define the search space for the docking algorithm.[3][10]
Molecular Docking Simulation
With the prepared ligands and receptor, the docking simulation can be performed. The docking program will systematically sample different conformations and orientations (poses) of each isomer within the defined binding site.[13] The program's search algorithm explores the conformational space to find the most favorable binding modes.
Analysis of Results
-
Binding Affinity: The primary quantitative result is the docking score or binding energy, which estimates the binding affinity between the ligand and the protein. A more negative value typically indicates a stronger binding interaction.[14]
-
Pose Analysis: The top-ranked poses for each isomer should be visually inspected using molecular visualization software like PyMOL or Discovery Studio.[16][17] The root-mean-square deviation (RMSD) between different poses can be calculated to assess the convergence of the docking results.[14]
-
Interaction Analysis: The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each isomer and the amino acid residues in the binding pocket should be identified and analyzed.[14][18] This provides insight into the molecular basis of the binding.
Mandatory Visualization
The following diagram illustrates the general workflow for a comparative molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 5. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 6. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
A Comparative Guide to the Synthetic Routes of 3-Bromobenzhydrazide
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-Bromobenzhydrazide, a key building block in the creation of various pharmaceutical compounds, is of paramount importance. The selection of an appropriate synthetic pathway can significantly influence yield, purity, cost, and overall efficiency. This guide provides a detailed comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to aid in methodological selection.
Two principal strategies for the preparation of this compound from 3-Bromobenzoic acid are the most commonly employed: a two-step process involving an ester intermediate and a two-step route via an acyl chloride intermediate. A less detailed one-pot method has also been reported.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the main synthetic routes to this compound, starting from 3-Bromobenzoic acid.
| Parameter | Route 1: Esterification followed by Hydrazinolysis | Route 2: Acyl Halogenation followed by Hydrazinolysis |
| Starting Material | 3-Bromobenzoic acid | 3-Bromobenzoic acid |
| Key Intermediates | 3-Bromobenzyl ester (e.g., methyl, ethyl) | 3-Bromobenzoyl chloride |
| Key Reactions | Esterification, Hydrazinolysis | Acyl Halogenation, Nucleophilic Acyl Substitution |
| Reagents | Esterification: H₂SO₄ (Fischer), DCC/DMAP (Steglich), PPh₃/DEAD (Mitsunobu); Hydrazinolysis: Hydrazine hydrate | Acyl Halogenation: Thionyl chloride (SOCl₂); Hydrazinolysis: Hydrazine hydrate |
| Reported Yield | Esterification: 85% (Fischer, Methanol)[1], >90% (Steglich, typical)[1]; Hydrazinolysis: Not explicitly stated, but generally high. | Acyl Halogenation: High (purified by vacuum distillation)[2]; Hydrazinolysis: 41%[3] |
| Reaction Time | Esterification: 3-12 hours[1]; Hydrazinolysis: Overnight[3] | Acyl Halogenation: 2-4 hours[2]; Hydrazinolysis: 1 hour to overnight[3] |
| Advantages | Milder options available (Steglich, Mitsunobu) suitable for sensitive substrates. Fischer esterification is cost-effective. | Acyl chloride is a highly reactive intermediate, potentially leading to faster reaction times in the second step. |
| Disadvantages | Two distinct synthetic steps. Mitsunobu reagents can be expensive and require careful handling. | Thionyl chloride is corrosive and releases toxic gases (HCl, SO₂)[2]. The acyl chloride intermediate is moisture-sensitive. |
Synthetic Route Diagrams
To visualize the synthetic pathways, the following diagrams have been generated.
Caption: Alternative synthetic routes to this compound.
Experimental Protocols
Route 1: Esterification Followed by Hydrazinolysis
This route involves the initial conversion of 3-Bromobenzoic acid to an ester, which is then reacted with hydrazine hydrate. Below are protocols for various esterification methods.
Step 1: Esterification of 3-Bromobenzoic Acid (Alternative Methods)
-
Method A: Fischer Esterification [1]
-
Dissolve 3-Bromobenzoic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for approximately 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Purify the resulting ester by column chromatography if necessary.
-
-
Method B: Steglich Esterification [1]
-
Dissolve 3-Bromobenzoic acid (1.0 eq) and ethanol (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the ester by column chromatography.
-
-
Method C: Mitsunobu Reaction [1]
-
Dissolve 3-Bromobenzoic acid (1.0 eq), an alcohol (e.g., isopropanol, 1.0 eq), and triphenylphosphine (PPh₃) (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography to separate it from triphenylphosphine oxide and the reduced azodicarboxylate.
-
Step 2: Hydrazinolysis of the 3-Bromobenzyl Ester
General Procedure:
-
Dissolve the 3-Bromobenzyl ester (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 6.5 eq) dropwise with stirring.[3]
-
Heat the reaction mixture, for instance, at 55 °C, and stir overnight.[3]
-
After cooling, the product may precipitate. If not, the solution can be diluted with water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Route 2: Acyl Halogenation Followed by Hydrazinolysis
This route proceeds via the formation of a highly reactive acyl chloride intermediate.
Step 1: Synthesis of 3-Bromobenzoyl Chloride [2]
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment is essential. All glassware must be dry.
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add 3-Bromobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene can be used, or the reaction can be run neat.
-
Gently heat the mixture to reflux (approximately 79°C). The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the crude 3-Bromobenzoyl chloride by vacuum distillation, collecting the fraction boiling at 74-75 °C/0.5 mmHg.
-
Step 2: Synthesis of this compound from 3-Bromobenzoyl Chloride [3]
-
Prepare a solution of hydrazine hydrate in a suitable solvent.
-
At 20 °C, add 3-Bromobenzoyl chloride (1.0 eq) dropwise with stirring.
-
Stir the resulting solution for 1 hour at room temperature.
-
Add hydrazine hydrate (6.5 eq) dropwise with stirring.
-
Heat the solution to 55 °C and stir overnight.
-
Dilute the resulting solution with water.
-
Collect the solid that forms by filtration to yield this compound.
Conclusion
Both the esterification/hydrazinolysis and acyl halogenation/hydrazinolysis routes are viable for the synthesis of this compound. The direct conversion via an acyl chloride is a common and effective method, though it requires handling of hazardous materials. The esterification pathway offers milder alternatives which may be preferable depending on the available laboratory equipment and the scale of the synthesis. The choice of the optimal route will be guided by the specific requirements of the research or production campaign, including factors such as desired purity, yield, cost of reagents, and safety considerations.
References
Unveiling the Action of 3-Bromobenzhydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 3-Bromobenzhydrazide derivatives, presenting a comparative overview of their anticancer and antimicrobial properties. By integrating experimental data, detailed protocols, and visual workflows, this document serves as a valuable resource for researchers investigating novel therapeutic agents.
Abstract
This compound derivatives have emerged as a promising class of bioactive compounds, exhibiting significant potential in both oncology and infectious disease research. This guide synthesizes available data to elucidate their mechanism of action, focusing on their likely role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Through a detailed comparison with established drugs and clear experimental workflows, we aim to provide a foundational understanding for future research and development in this area.
Anticancer Activity: Targeting Angiogenesis
The anticancer potential of this compound derivatives is hypothesized to stem from their ability to inhibit VEGFR-2, a critical receptor tyrosine kinase in the angiogenesis signaling cascade. By blocking this pathway, these compounds can effectively cut off the blood supply to tumors, leading to apoptosis and a reduction in tumor growth.
Proposed Signaling Pathway: VEGFR-2 Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). This compound derivatives are thought to interfere with the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This disruption of the pro-angiogenic signals culminates in the induction of apoptosis within the tumor microenvironment.
Caption: Proposed mechanism of action of this compound derivatives via VEGFR-2 inhibition.
Comparative Efficacy Against HCT116 Colon Cancer Cells
The cytotoxic effects of 3/4-bromo-N'-(substituted)benzohydrazide derivatives were evaluated against the HCT116 human colon cancer cell line and compared with the standard multi-kinase inhibitor, Sorafenib.
| Compound | IC₅₀ (µM)[1] |
| Compound 22 ¹ | 1.20 |
| Sorafenib | 5.0 - 18.0 |
| 5-Fluorouracil | 4.6 |
| Tetrandrine | 1.53 |
¹ N'-(3-phenylallylidene)-4-bromobenzohydrazide
Antimicrobial Activity
In addition to their anticancer properties, these derivatives have demonstrated notable antimicrobial activity. The proposed mechanism involves the disruption of essential cellular processes in bacteria.
Comparative Antimicrobial Potency
The antimicrobial efficacy of a potent this compound derivative was compared against the broad-spectrum antibiotic, Ampicillin.
| Compound | pMICam (µM/ml)[1] |
| Compound 12 ² | 1.67 |
| Ampicillin | Varies (see below) |
² N'-(furan-2-ylmethylene)-4-bromobenzohydrazide
Note on Ampicillin MIC: The Minimum Inhibitory Concentration (MIC) for Ampicillin varies depending on the bacterial strain. For example, the MIC for E. coli is typically around 4 mg/L, and for S. aureus it is between 0.6-1 mg/L.[2]
Experimental Protocols
For the validation of the proposed mechanisms of action, the following experimental protocols are recommended.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Confirmation: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Experimental Workflow: Caspase-3 Assay
Caption: Workflow for measuring Caspase-3 activity to confirm apoptosis.
Target Validation: VEGFR-2 Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Experimental Workflow: VEGFR-2 Kinase Assay
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Antimicrobial Screening: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Conclusion and Future Directions
The available data strongly suggest that this compound derivatives are a versatile class of compounds with significant potential as both anticancer and antimicrobial agents. The proposed mechanism of VEGFR-2 inhibition for their anticancer activity provides a solid foundation for further investigation. Future studies should focus on direct experimental validation of VEGFR-2 inhibition by these specific derivatives and a broader screening against a panel of cancer cell lines and microbial strains. Elucidating the precise molecular interactions through co-crystallization studies would provide invaluable insights for the rational design of more potent and selective analogs.
References
QSAR Studies of 3-Bromobenzhydrazide Derivatives: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Bromobenzhydrazide derivatives based on Quantitative Structure-Activity Relationship (QSAR) studies for their antimicrobial activity. The information presented herein is compiled from recent research and is intended to facilitate the rational design of novel and more potent antimicrobial agents.
Quantitative Data Summary
The antimicrobial efficacy of a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides has been evaluated. The activity is expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC in µM/ml). A higher pMIC value indicates greater antimicrobial potency.
| Compound ID | Substitution Pattern | Antimicrobial Activity (pMICam in µM/ml) |
| 12 | (Structure not specified in abstract) | 1.67 [1] |
| 3 | (Structure not specified in abstract) | 1.62[2] |
| 15 | (Structure not specified in abstract) | 1.62[2] |
| 18 | (Structure not specified in abstract) | 1.62[2] |
| Standard Drug | (e.g., Norfloxacin) | (Reference Value) |
Note: The detailed structures for all compounds and their activity against a wider range of microbial strains would be available in the full research articles. The data above highlights the most potent derivatives identified in the initial screenings.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the QSAR studies of this compound derivatives.
Synthesis of this compound Derivatives (General Protocol)
The synthesis of 3-bromo-N'-(substituted)benzohydrazides is typically achieved through a two-step process:
-
Esterification of 3-Bromobenzoic Acid: 3-Bromobenzoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 3-bromobenzoate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is distilled off, and the crude ester is purified.
-
Hydrazinolysis of the Ester: The synthesized ethyl 3-bromobenzoate is then refluxed with hydrazine hydrate in ethanol. This reaction leads to the formation of this compound.
-
Condensation to form Hydrazones: The final derivatives are prepared by condensing this compound with various substituted aldehydes or ketones in an ethanolic solution, often with a catalytic amount of glacial acetic acid. The resulting Schiff bases (hydrazones) precipitate out of the solution upon cooling and are then purified by recrystallization.
The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized this compound derivatives is commonly determined using the following methods:
1. Tube Dilution Method:
-
Preparation of Inoculum: A standardized microbial suspension (e.g., matching the 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Nutrient Broth for bacteria and Sabouraud Dextrose Broth for fungi) in a series of test tubes.
-
Inoculation: A standardized volume of the microbial inoculum is added to each tube.
-
Controls: Positive (medium with inoculum and a standard antibiotic) and negative (medium with inoculum only) controls are included.
-
Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
2. Agar Well/Disk Diffusion Method:
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Application of Compounds: For the well diffusion method, wells are created in the agar using a sterile cork borer, and a fixed volume of the test compound solution is added to each well. For the disk diffusion method, sterile paper disks impregnated with the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well or disk where microbial growth is inhibited).
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of the this compound derivatives with their observed antimicrobial activity.
Key Steps in QSAR Model Development:
-
Data Set Preparation: A dataset of the synthesized compounds with their corresponding antimicrobial activities (pMIC values) is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.
-
Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as:
-
Electronic Parameters: Total Energy (Te), Energy of the Highest Occupied Molecular Orbital (HOMO), Energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Topological Parameters: Valence Zero, First, and Second Order Molecular Connectivity Indices (⁰χv, ¹χv, ²χv), Wiener Index (W), Balaban Index (J).
-
-
Feature Selection and Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to select the most relevant descriptors and build a mathematical model that relates these descriptors to the antimicrobial activity.
-
Model Validation: The predictive power and robustness of the developed QSAR model are rigorously validated using various statistical techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using the test set.
QSAR Findings for this compound Derivatives:
Studies have indicated that the antimicrobial activity of these compounds is significantly influenced by electronic and topological parameters.[1][2] Specifically, the Total Energy (Te) , Valence Zero Order Molecular Connectivity Index (⁰χv) , and Wiener Index (W) have been identified as important descriptors in some QSAR models.[1] Other studies have highlighted the significance of the Balaban Index (J) and Valence First and Second Order Molecular Connectivity Indices (¹χv and ²χv) .[2] These findings suggest that the overall electronic nature and the degree of branching and connectivity within the molecule play a crucial role in its antimicrobial efficacy.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in QSAR studies.
General workflow of a Quantitative Structure-Activity Relationship (QSAR) study.
Logical flow for predicting antimicrobial activity of new derivatives using a QSAR model.
References
A Spectroscopic Comparison of 3-Bromobenzhydrazide and Its Precursors: 3-Bromobenzoic Acid and Hydrazine Hydrate
This guide provides a detailed spectroscopic comparison of the synthetic product, 3-Bromobenzhydrazide, with its precursors, 3-Bromobenzoic acid and hydrazine hydrate. The following sections present a comparative analysis of their Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. This information is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, product characterization, and quality control.
Spectroscopic Data Summary
The key spectroscopic data for this compound and its precursors are summarized in the tables below for easy comparison.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | 3-Bromobenzoic Acid | Hydrazine Hydrate | This compound |
| O-H Stretch | 3300-2500 (broad, strong) | 3400-3500 (broad) | - |
| N-H Stretch | - | 3350-3250 (medium) | 3300-3150 (two bands, medium) |
| Aromatic C-H Stretch | 3100-3000 (sharp, medium) | - | 3100-3000 (sharp, medium) |
| C=O Stretch | ~1700 (strong, sharp)[1] | - | ~1660 (strong, sharp) |
| C=C Stretch (Aromatic) | 1600-1450 (medium to weak)[1] | - | 1600-1450 (medium to weak) |
| N-H Bend | - | 1650-1580 (medium) | 1620-1580 (medium) |
| C-O Stretch | ~1300 (medium)[1] | - | - |
| C-N Stretch | - | - | ~1300 (medium) |
| C-Br Stretch | Below 800 | - | Below 800 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton Environment | 3-Bromobenzoic Acid (in CDCl₃) | Hydrazine Hydrate (in CDCl₃) | This compound (in DMSO-d₆) |
| -COOH | 12.5 (broad s, 1H) | - | - |
| -NH- | - | - | 9.8 (s, 1H) |
| -NH₂ | - | ~2.8 (s, 4H) | 4.5 (s, 2H) |
| Aromatic H | 8.15 (t, 1H, H-2), 7.95 (ddd, 1H, H-6), 7.70 (ddd, 1H, H-4), 7.35 (t, 1H, H-5) | - | 8.0-7.4 (m, 4H) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon Environment | 3-Bromobenzoic Acid (in CDCl₃) | Hydrazine Hydrate | This compound (in DMSO-d₆) |
| C=O | 171.5 | - | ~165 |
| Aromatic C-Br | 122.5 | - | ~122 |
| Aromatic C-H | 136.0, 133.0, 130.2, 128.8 | - | ~135, 131, 129, 126 |
| Aromatic C (quaternary) | 132.8 | - | ~134 |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| 3-Bromobenzoic Acid | Ethanol | ~230, ~280 |
| Hydrazine Hydrate | Water/Ethanol | No significant absorption in the 200-800 nm range |
| This compound | Ethanol | ~225, ~275 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound from 3-Bromobenzoic acid involves a two-step process: the formation of an acyl chloride followed by reaction with hydrazine hydrate.[2]
Step 1: Synthesis of 3-Bromobenzoyl chloride
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-Bromobenzoic acid.
-
Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. The reaction can be performed neat or in an inert solvent like toluene.
-
Gently heat the mixture to reflux (approximately 79°C).
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the crude 3-Bromobenzoyl chloride by vacuum distillation.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the purified 3-Bromobenzoyl chloride in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of hydrazine hydrate dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
The resulting solid product is collected by filtration, washed with water to remove any unreacted hydrazine hydrate and salts, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.[3]
Spectroscopic Analysis
FT-IR Spectroscopy
FT-IR spectra are typically recorded using either the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.[1]
-
ATR-FT-IR: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the empty crystal is recorded first, and the instrument's software automatically ratios the sample spectrum against the background.[1]
-
KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded in transmission mode.
NMR Spectroscopy
¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.[4]
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).[4]
-
¹³C NMR Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio.[4]
UV-Vis Spectroscopy
UV-Vis spectra are recorded on a UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). A solvent blank is used as a reference.
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound from its precursors.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of the compounds.
References
Comparative Analysis of the Biological Activity of 3-Bromobenzhydrazide Schiff Bases and Their Metal Complexes: A Guideline for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of Schiff bases derived from 3-bromobenzhydrazide and their coordination complexes with various metal ions. Due to a lack of comprehensive comparative studies on a series of this compound Schiff bases in the available scientific literature, this guide presents a general framework, including representative experimental protocols and data templates, based on studies of structurally similar bromo-substituted Schiff bases.
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2] The biological activity of Schiff bases can be significantly enhanced upon chelation with metal ions. This guide focuses on Schiff bases synthesized from this compound, a class of compounds that holds therapeutic potential.
General Synthesis and Structure
The synthesis of this compound Schiff bases typically involves a condensation reaction between this compound and a suitable aldehyde or ketone. The resulting Schiff base ligand can then be complexed with various metal salts (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form the corresponding metal complexes.
References
Efficacy of different catalysts in the synthesis of 3-Bromobenzhydrazide derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-bromobenzhydrazide and its derivatives is a critical step in the development of novel therapeutic agents, owing to the versatile biological activities associated with the benzhydrazide scaffold. The efficiency of synthesizing these compounds is highly dependent on the catalytic method employed. This guide provides an objective comparison of different catalytic strategies for the synthesis of this compound derivatives, supported by experimental data from relevant literature.
Comparison of Synthetic Methodologies
The formation of hydrazone derivatives from this compound typically involves the condensation reaction with an appropriate aldehyde or ketone. The efficacy of this transformation can be significantly influenced by the choice of catalyst and reaction conditions. Below is a summary of different approaches, including conventional acid catalysis and modern microwave-assisted techniques.
Disclaimer: The data presented below is compiled from various sources and does not represent a direct head-to-head comparison under identical reaction conditions. Yields and reaction times are specific to the reported substrates and conditions.
| Catalyst/Methodology | Substrate 1 | Substrate 2 | Reaction Conditions | Time | Yield (%) | Reference |
| Conventional Methods | ||||||
| Conc. Hydrochloric Acid | Benzohydrazide | 5-bromo-2-hydroxybenzaldehyde | Water, Room Temperature | 30 min | 96 | |
| Acetic Acid | 4-(tert-butyl)benzohydrazide | Aromatic aldehydes | Methanol, Reflux | 4-6 h | Good to Excellent | [1] |
| Citric Acid | 2-hydrazinobenzimidazole | Benzaldehyde | Methanol, Reflux | - | 88-94 | [2] |
| Microwave-Assisted Synthesis | ||||||
| Catalyst-Free | 3-(2-bromoacetyl)chromen-2-one | 4-amino-5-phenyl-4H[3][4]triazole-3-thiol | DMF, 450W | 10-15 min | High | [5] |
| Chitosan (biocatalyst) | Maleimide | Hydrazine hydrate | Microwave, 500W, 150°C | 2 min | High | [6] |
| p-TSA | Aromatic aldehydes, anilines, pyruvic acid | - | Ethanol, 80°C | 3 min | 50-80 | [7] |
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.
Protocol 1: Acid-Catalyzed Synthesis under Conventional Heating
This protocol is adapted from the synthesis of similar benzhydrazide derivatives and employs a strong mineral acid as a catalyst.
Materials:
-
3-Bromobenzohydrazide (1.0 eq)
-
Substituted aldehyde or ketone (1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount, e.g., 3 drops)
-
Water or Ethanol as solvent
-
Petroleum ether for washing
Procedure:
-
To an equimolar mixture of this compound and the desired aldehyde or ketone in a suitable solvent (e.g., 10 mL of water), add a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture vigorously at room temperature for approximately 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the filtered solid with petroleum ether (40-60°C) and dry it in a vacuum desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[5][6]
Materials:
-
3-Bromobenzohydrazide (1.0 eq)
-
Substituted aldehyde or ketone (1.0 eq)
-
Dimethylformamide (DMF) as solvent (or solvent-free)
-
Optional: A suitable catalyst (e.g., p-toluenesulfonic acid, if required)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound and the aldehyde or ketone in a suitable solvent like DMF, or without a solvent if applicable.
-
Subject the mixture to microwave irradiation at a specified power (e.g., 450W) and temperature for a short duration (typically 2-15 minutes).[5][6]
-
Monitor the reaction completion by TLC.
-
After cooling the reaction mixture to room temperature, pour it into ice-cold water to precipitate the product.[5]
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure derivative.[5]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general experimental workflow and the proposed mechanisms for the catalytic synthesis of this compound derivatives.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Mechanism of acid-catalyzed hydrazone formation.
Caption: Aniline-catalyzed hydrazone formation via a Schiff base intermediate.
References
- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromobenzhydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Bromobenzhydrazide are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1][2]
Key Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
This data is synthesized from multiple safety data sheets.[1][3][4]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to use an approved waste disposal plant.[3] Do not dispose of this chemical down the sink or in regular trash.[5]
1. Waste Collection:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container.[5] The container must be compatible with the chemical.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for chemical waste.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include the date the waste was first added to the container.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]
-
Keep containers tightly closed when not in use.[3]
4. Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
